2,2-Dimethyl Metolazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23) |
InChI Key |
SXFLRAGFJYCTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Hypothetical Synthesis of 2,2-Dimethyl Metolazone: A Technical Guide for Researchers
Disclaimer: The following document outlines a proposed synthetic pathway for 2,2-Dimethyl Metolazone. To date, a specific, peer-reviewed synthesis for this compound has not been identified in publicly available literature. The proposed route is therefore hypothetical and based on established synthetic methodologies for structurally related quinazolinone and sulfonamide compounds.
Executive Summary
Metolazone is a quinazoline-based diuretic widely used in the management of hypertension and edema. This technical guide proposes a novel, multi-step synthetic pathway for a derivative, this compound. The proposed synthesis is designed for researchers, scientists, and drug development professionals, providing a theoretical framework for its laboratory preparation. The core of this strategy involves the construction of a 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one ring system, followed by N-arylation to introduce the final substituent. This guide provides detailed, albeit theoretical, experimental protocols, a summary of quantitative data from analogous reactions, and a visual representation of the synthetic pathway.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the key intermediate: 2-amino-5-chloro-4-sulfamoylbenzamide.
-
Construction of the this compound scaffold: Formation of the dihydroquinazolinone ring and subsequent N-arylation.
Stage 1: Synthesis of 2-amino-5-chloro-4-sulfamoylbenzamide (Intermediate 4)
The synthesis of this crucial intermediate is proposed to start from 2-amino-5-chlorobenzoic acid.
Caption: Proposed synthesis of the key intermediate.
Stage 2: Synthesis of this compound (7)
This stage involves the cyclization of the intermediate with acetone, followed by the introduction of the o-tolyl group.
Caption: Final steps to this compound.
Experimental Protocols (Hypothetical)
The following protocols are based on analogous reactions found in the literature for the synthesis of quinazolinones and related compounds.
Synthesis of 2-Acetamido-5-chlorobenzoic acid (2)
To a solution of 2-amino-5-chlorobenzoic acid (1) in pyridine, an excess of acetic anhydride would be added dropwise at 0°C. The reaction mixture would then be allowed to warm to room temperature and stirred for several hours. The product would be precipitated by pouring the reaction mixture into ice-cold water, filtered, washed with water, and dried.
Synthesis of 2-Acetamido-5-chloro-4-sulfonyl chloride benzoic acid (3)
Compound 2 would be added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5°C). The mixture would be stirred until the reaction is complete, as monitored by TLC. The reaction mixture would then be carefully poured onto crushed ice to precipitate the product, which would be filtered, washed with cold water, and dried under vacuum.
Synthesis of 2-Acetamido-5-chloro-4-sulfamoylbenzoic acid
The sulfonyl chloride 3 would be added to a concentrated solution of ammonium hydroxide at a low temperature. The mixture would be stirred for several hours. Acidification with a mineral acid (e.g., HCl) would precipitate the sulfonamide, which would be collected by filtration, washed with water, and dried.
Synthesis of 2-Amino-5-chloro-4-sulfamoylbenzoic acid
The acetyl group of the preceding sulfonamide would be removed by acid hydrolysis. The compound would be refluxed in an aqueous solution of hydrochloric acid. Upon cooling, the product would crystallize out and be collected by filtration.
Synthesis of 2-Amino-5-chloro-4-sulfamoylbenzamide (4)
The carboxylic acid would be converted to the corresponding acid chloride by reacting with thionyl chloride, followed by reaction with concentrated ammonium hydroxide to yield the primary amide 4 .
Synthesis of 7-Chloro-2,2-dimethyl-6-sulfamoyl-2,3-dihydroquinazolin-4(1H)-one (5)
A mixture of 2-amino-5-chloro-4-sulfamoylbenzamide (4), a large excess of acetone, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene would be refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent would be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Synthesis of this compound (6)
The N-arylation could be achieved using a copper-catalyzed Chan-Lam coupling. A mixture of the dihydroquinazolinone 5 , o-tolylboronic acid, copper(II) acetate, and a base such as pyridine or triethylamine in a solvent like dichloromethane or toluene would be stirred at room temperature, open to the air, for 24-48 hours. The reaction mixture would then be filtered, the solvent evaporated, and the final product purified by column chromatography.
Quantitative Data from Analogous Reactions
The following table summarizes yields and reaction conditions for similar transformations reported in the literature, which can serve as a benchmark for the proposed synthesis.
| Reaction Type | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Quinazolinone Formation | 2-Aminobenzamide, Aldehyde | SnCl₂, EtOH, Microwave, 120°C | 17-99 | [1] |
| Quinazolinone Formation | Isatoic anhydride, Amine, Aldehyde | Cyanuric chloride | High | [2] |
| N-Arylation | 4-Chloroquinazoline, Aniline derivative | Microwave, THF/H₂O | up to 96 | [3] |
| N-Arylation | Amine, Boronic acid | Copper-mediated | 48-96 |
Conclusion
This technical guide presents a plausible and chemically sound, though hypothetical, synthetic pathway for this compound. The proposed route is grounded in well-established synthetic methodologies for the formation of the quinazolinone core and subsequent N-arylation. The provided experimental outlines and comparative data from analogous reactions offer a solid starting point for researchers aiming to synthesize this novel derivative. Further experimental validation is required to optimize reaction conditions and ascertain the viability of this proposed pathway.
References
physicochemical properties of 2,2-Dimethyl Metolazone
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl Metolazone and its Parent Compound, Metolazone
Executive Summary
Metolazone is a quinazoline-based diuretic utilized in the management of hypertension and edema. The exploration of its derivatives is of significant interest in drug discovery for potentially modulating its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the physicochemical properties of the parent compound, metolazone, and offers a predictive analysis of its hypothetical derivative, this compound. Due to the limited availability of public data on this compound, this document leverages data from metolazone to extrapolate the expected physicochemical characteristics of its dimethylated analog. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, data presented in a structured format, and visualizations of key workflows.
Physicochemical Properties of Metolazone
A thorough understanding of the physicochemical properties of a parent drug is crucial before investigating novel derivatives. These properties are foundational to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data
The following table summarizes the key physicochemical parameters of metolazone.
| Property | Value | Experimental Method | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | - | |
| Molecular Weight | 365.84 g/mol | Mass Spectrometry | |
| Melting Point | 253-259 °C | Capillary Melting Point | |
| pKa | 9.7 | Potentiometric Titration | |
| LogP (Octanol-Water) | 2.3 | Shake-Flask Method | |
| Aqueous Solubility | 40 µg/mL (at 25 °C) | HPLC-based method |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of a small molecule drug like metolazone.
1.2.1. Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of purity.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
1.2.2. Determination of pKa (Potentiometric Titration)
The pKa value is critical for predicting the ionization state of a drug at a given pH, which influences its solubility and permeability across biological membranes.
-
Apparatus: pH meter, burette, and a titration vessel.
-
Procedure:
-
A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
1.2.3. Determination of LogP (Shake-Flask Method)
LogP, the partition coefficient, is a measure of a drug's lipophilicity, which affects its absorption and distribution.
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A known amount of the drug is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the drug between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the drug in each phase is determined using a suitable analytical technique.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
1.2.4. Determination of Aqueous Solubility (HPLC-based Method)
Solubility is a key factor influencing a drug's bioavailability.
-
Apparatus: HPLC system, shaker.
-
Procedure:
-
An excess amount of the drug is added to a known volume of water in a sealed vial.
-
The suspension is shaken at a constant temperature until equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved drug in the filtrate is determined by HPLC against a standard curve.
-
Predicted Physicochemical Properties of this compound
The introduction of two methyl groups at the 2-position of the quinazoline core of metolazone is expected to alter its physicochemical properties. The following section provides a theoretical analysis of these anticipated changes.
Predicted Changes in Physicochemical Properties
| Property | Predicted Change for this compound | Rationale |
| Molecular Weight | Increased | Addition of two methyl groups (C₂H₄). |
| LogP | Increased | Methyl groups are lipophilic, increasing the overall lipophilicity of the molecule. |
| Aqueous Solubility | Decreased | The increased lipophilicity will likely lead to a decrease in aqueous solubility. |
| pKa | Minimal to no change | The 2-position is not directly adjacent to the ionizable sulfonamide group, so a significant impact on its acidity is not expected. |
| Melting Point | Altered | Changes in crystal packing due to the added methyl groups will likely alter the melting point, though the direction of change is difficult to predict without experimental data. |
Workflow for Characterization of a Novel Analog
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel drug candidate like this compound.
Concluding Remarks
While specific experimental data for this compound is not currently available in the public domain, a robust understanding of the physicochemical properties of its parent compound, metolazone, provides a strong foundation for predicting its behavior. The addition of two methyl groups is anticipated to increase the lipophilicity and molecular weight, likely resulting in decreased aqueous solubility. These modifications could have significant implications for the ADME profile of the compound. The experimental protocols and workflow outlined in this guide provide a clear framework for the empirical characterization of this compound and other novel analogs, which is an essential step in the drug discovery and development process. Further experimental investigation is required to validate these theoretical predictions and to fully elucidate the therapeutic potential of this novel derivative.
In-Depth Technical Guide: The Renal Mechanism of Action of Metolazone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "2,2-Dimethyl Metolazone" is not described in the current scientific literature. This guide focuses on the well-characterized parent compound, Metolazone.
Executive Summary
Metolazone is a quinazoline-based, thiazide-like diuretic that exerts its primary effect within the renal tubules. Its mechanism of action centers on the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT). This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes, which underpins its therapeutic use in managing hypertension and edema.[1][2][3][4] This technical guide provides a detailed overview of the molecular mechanism of Metolazone, a summary of its quantitative effects, and a description of the key experimental protocols used to elucidate its action.
Molecular Mechanism of Action
Metolazone functions as a high-affinity antagonist of the NCC protein.[2] The NCC is an electroneutral ion transporter responsible for reabsorbing approximately 5-10% of filtered sodium from the tubular fluid back into the bloodstream. By binding to the NCC, Metolazone sterically hinders the transport of Na⁺ and Cl⁻ ions across the apical membrane of the DCT cells.[5][6]
The proposed mechanism suggests that Metolazone competes with chloride for a binding site on the NCC transporter. The binding of sodium to a separate site on the transporter is thought to increase the affinity for both chloride and Metolazone.[7] When Metolazone occupies the chloride binding site, it prevents the conformational changes necessary for ion translocation, effectively blocking the reabsorption of NaCl.[7]
The consequence of this inhibition is an increase in the luminal concentration of Na⁺ and Cl⁻, which osmotically retains water within the tubule, leading to diuresis. The increased delivery of sodium to the downstream collecting duct also enhances potassium excretion. While Metolazone's primary site of action is the DCT, some evidence suggests a lesser inhibitory effect on sodium reabsorption in the proximal convoluted tubule.[4]
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of Metolazone with its target.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 4.27 nM | Rat kidney membranes ([³H]metolazone) | [2] |
| IC₅₀ (Wild-Type NCC) | ~10 µM | Flounder NCC expressed in Xenopus oocytes | [8] |
| IC₅₀ (C576S Mutant NCC) | ~1 µM | Flounder NCC expressed in Xenopus oocytes | [8] |
Note: The IC₅₀ values are for the flounder NCC. A specific IC₅₀ for Metolazone on mammalian NCC was not available in the reviewed literature. The C576S mutation in the flounder NCC was shown to increase its affinity for thiazide-like diuretics, making it more similar to the mammalian transporter.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This assay is used to determine the binding affinity of Metolazone for the NCC.
Methodology:
-
Membrane Preparation: Renal cortical tissue from a suitable animal model (e.g., rat) is homogenized in a buffered solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to high-speed centrifugation to pellet the membrane fraction, which is rich in NCC.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled form of Metolazone (e.g., [³H]metolazone) at various concentrations.
-
Competition Assay: To determine the specificity of binding, parallel experiments are conducted in the presence of a high concentration of unlabeled Metolazone or other diuretics to displace the radioligand from the specific binding sites.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of excess unlabeled ligand) from the total binding. Scatchard analysis of the saturation binding data is used to determine the dissociation constant (Kd) and the density of binding sites (Bmax).
In Vitro: Xenopus Oocyte Expression System
This system allows for the functional characterization of the NCC and its inhibition by Metolazone.
Methodology:
-
cRNA Preparation: The complementary RNA (cRNA) encoding the mammalian NCC is synthesized in vitro from a cDNA template.
-
Oocyte Injection: Oocytes are harvested from Xenopus laevis frogs and microinjected with the NCC cRNA. The oocytes are then incubated for several days to allow for the expression and insertion of the NCC protein into the oocyte's plasma membrane.
-
²²Na⁺ Uptake Assay: The functional activity of the expressed NCC is assessed by measuring the uptake of radioactive sodium (²²Na⁺). Oocytes are incubated in a solution containing ²²Na⁺ in the presence and absence of Metolazone at various concentrations.
-
Measurement of Uptake: After the incubation period, the oocytes are washed to remove extracellular ²²Na⁺, and the intracellular radioactivity is measured using a gamma counter.
-
Data Analysis: The inhibitory effect of Metolazone is determined by comparing the ²²Na⁺ uptake in the presence of the drug to the control (no drug). The concentration of Metolazone that inhibits 50% of the NCC activity (IC₅₀) is calculated from the dose-response curve.
-
Electrophysiology (Two-Electrode Voltage Clamp): As an alternative to radiotracer uptake, the function of the NCC can be assessed electrophysiologically. While NCC is electroneutral, its activity can be measured by monitoring changes in intracellular ion concentrations that affect other electrogenic transporters, or by using ion-selective microelectrodes. The effect of Metolazone on these parameters can then be quantified.
In Vivo: Diuretic Activity in Rodent Models
This protocol is used to assess the diuretic and natriuretic effects of Metolazone in a whole-animal system.
Methodology:
-
Animal Acclimation and Grouping: Male Wistar or Sprague-Dawley rats are acclimated to metabolic cages, which allow for the separate collection of urine and feces. The animals are then divided into control and treatment groups.
-
Hydration: To ensure a baseline urine flow, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume relative to their body weight.
-
Drug Administration: The treatment group receives Metolazone, typically administered orally or via intraperitoneal injection, dissolved or suspended in a suitable vehicle. The control group receives the vehicle only.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 5-6 hours) in graduated cylinders. The total volume of urine for each animal is recorded.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer.
-
Data Analysis: The diuretic effect is evaluated by comparing the total urine output in the Metolazone-treated group to the control group. The natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects are calculated from the urine volume and electrolyte concentrations.
Visualizations
Caption: Metolazone inhibits the NCC in the apical membrane of DCT cells.
Caption: Experimental workflow for assessing NCC inhibition in Xenopus oocytes.
References
- 1. Evaluation of diuretic activity | DOC [slideshare.net]
- 2. Thiazide diuretic drug receptors in rat kidney: identification with [3H]metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases [ideas.repec.org]
- 7. Effect of ions on binding of the thiazide-type diuretic metolazone to kidney membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Metolazone
A Note to the Reader: This technical guide focuses on the molecular targets and pharmacological profile of Metolazone . Extensive searches for "2,2-Dimethyl Metolazone" did not yield any specific scientific literature, quantitative data, or experimental protocols. This suggests that this compound is not a recognized or studied derivative of Metolazone. Therefore, the following information pertains to the well-researched parent compound, Metolazone.
Abstract
Metolazone is a quinazoline-based diuretic with thiazide-like properties, widely utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This guide provides a comprehensive overview of the molecular interactions, pharmacological effects, and the experimental basis for our understanding of Metolazone's primary molecular target.
Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)
The principal molecular target of Metolazone is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[2] NCC is an integral membrane protein predominantly expressed in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[3] It plays a crucial role in renal sodium and chloride reabsorption.
Mechanism of Action
Metolazone exerts its diuretic and antihypertensive effects by binding to and inhibiting the function of the NCC.[4][5] This inhibition prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[6] The increased luminal concentration of these ions leads to an osmotic increase in water retention within the tubule, resulting in enhanced excretion of sodium, chloride, and water.[4] A secondary effect of the increased sodium delivery to the distal renal tubule is an increase in potassium excretion.[2]
Signaling Pathway
The action of Metolazone is localized to the nephron and does not involve a classical intracellular signaling cascade. Instead, it directly interferes with the transport function of NCC.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Onset of Action | 1 hour | Oral administration | [6] |
| Peak Effect | 2 hours | Oral administration | [6] |
| Duration of Action | 12-24 hours | Oral administration | [6] |
| Protein Binding | 95% | Plasma | [6] |
| Elimination Half-life | 6-20 hours | [6] |
Experimental Protocols
The identification of NCC as the primary target of thiazide-like diuretics such as Metolazone has been elucidated through a combination of physiological, pharmacological, and molecular biology techniques.
Micropuncture Studies
-
Objective: To localize the site of action of Metolazone along the nephron.
-
Methodology:
-
Anesthetize a laboratory animal (e.g., rat).
-
Expose the kidney and identify individual nephrons on the surface.
-
Use micropipettes to collect fluid samples from different segments of the nephron (proximal tubule, loop of Henle, distal convoluted tubule, collecting duct) before and after the administration of Metolazone.
-
Analyze the ionic composition (Na⁺, Cl⁻, K⁺) of the collected fluid.
-
An increase in the concentration of Na⁺ and Cl⁻ specifically in the distal convoluted tubule following Metolazone administration indicates this as the primary site of action.
-
Radioligand Binding Assays
-
Objective: To identify the specific binding site of Metolazone in the kidney.
-
Methodology:
-
Prepare membrane fractions from dissected renal cortex tissue, which is rich in distal convoluted tubules.
-
Incubate the membrane preparations with radiolabeled Metolazone (e.g., [³H]-Metolazone).
-
In parallel incubations, include a high concentration of non-radiolabeled Metolazone or other thiazide diuretics to determine non-specific binding.
-
After incubation, separate the membrane-bound radioligand from the free radioligand by filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound [³H]-Metolazone.
-
High-affinity, specific binding that is displaced by other thiazide diuretics confirms the presence of a specific binding site.
-
Expression Cloning and Functional Assays
-
Objective: To definitively identify the protein that binds Metolazone and is responsible for its diuretic effect.
-
Methodology:
-
Construct a cDNA library from renal cortex mRNA.
-
Transfect pools of the cDNA library into a cell line that does not normally express thiazide-sensitive Na⁺-Cl⁻ transport (e.g., Xenopus laevis oocytes or certain mammalian cell lines).
-
Measure Na⁺ uptake in the presence and absence of Metolazone.
-
Identify a pool of cDNAs that confers Metolazone-sensitive Na⁺ uptake.
-
Sub-divide the positive pool and repeat the screening until a single cDNA clone encoding the NCC is isolated.
-
Structure-Activity Relationship (SAR)
Metolazone is a quinazoline sulfonamide derivative.[6] The sulfonamide group is a key feature for its diuretic activity, a common characteristic among thiazide and thiazide-like diuretics. The specific substitutions on the quinazoline ring system contribute to its pharmacokinetic properties, such as its longer half-life and retained efficacy in patients with impaired renal function, which distinguishes it from many true thiazide diuretics.[7]
Conclusion
The primary molecular target of Metolazone is unequivocally the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule of the kidney. Its inhibitory action on NCC forms the basis of its therapeutic utility as a diuretic and antihypertensive agent. The lack of available data on "this compound" suggests that this particular chemical entity is not a subject of current research or clinical use. Further studies on the structure-activity relationships of Metolazone and its analogs could potentially lead to the development of new diuretics with improved pharmacological profiles.
References
- 1. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medicine.com [medicine.com]
- 5. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metolazone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Enigmatic Structure-Activity Relationship of 2,2-Dimethyl Metolazone: A Theoretical Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metolazone, a quinazolinone-based diuretic, is a cornerstone in the management of hypertension and edema. Its efficacy stems from its action on the distal convoluted tubule of the nephron, where it inhibits the Na+-Cl- symporter, leading to increased excretion of sodium and water. The structure of Metolazone offers several sites for chemical modification, each influencing its pharmacokinetic and pharmacodynamic properties. This whitepaper delves into the theoretical structure-activity relationship of a novel, hypothetical derivative: 2,2-Dimethyl Metolazone. By extrapolating from the known SAR of Metolazone and related compounds, we can postulate the potential impact of gem-dimethyl substitution at the 2-position of the quinazolinone core on its diuretic activity.
Core Structure-Activity Relationships of Metolazone and Thiazide-like Diuretics
The diuretic and antihypertensive activity of Metolazone and its analogs are intrinsically linked to their chemical architecture. The quinazolinone scaffold and its substituents are critical for interaction with the renal target.
| Structural Feature | Position | Importance for Activity | Inferred Impact of 2,2-Dimethyl Substitution |
| Quinazolinone Core | - | Essential scaffold for diuretic action. | Maintained in the hypothetical compound. |
| Sulfonamide Group | 6 | Absolutely essential for diuretic activity. It is the primary pharmacophore. | Unchanged in this compound, suggesting retention of the fundamental diuretic mechanism. |
| Chloro Group | 7 | Electron-withdrawing group that enhances the acidity of the sulfonamide and contributes to diuretic potency. | Unchanged, indicating that the electronic properties of the aromatic ring are likely preserved. |
| Methyl Group | 2 | Small alkyl groups at this position are generally well-tolerated in thiazide diuretics.[1][2] | The introduction of a second methyl group to create a gem-dimethyl substitution is a significant alteration. While single, small alkyl groups are tolerated, the steric bulk of a gem-dimethyl group could potentially hinder binding to the target protein. This might lead to a decrease in diuretic potency. |
| o-Tolyl Group | 3 | A lipophilic substituent at this position is crucial for high diuretic potency.[1] | Unchanged, suggesting that the lipophilic character required for activity is maintained. |
Experimental Protocols: A Proposed Synthetic Route
While no specific synthesis for this compound has been reported, a plausible route can be extrapolated from known synthetic methods for Metolazone and other quinazolinones.
Proposed Synthesis of this compound:
The synthesis would likely begin with a substituted anthranilic acid, which is a common starting material for quinazolinone synthesis.
-
Step 1: Synthesis of the Benzoxazinone Intermediate. 2-Amino-4-chloro-5-sulfamoylbenzoic acid would be reacted with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. This reaction would form the corresponding 2,2-dimethyl-benzoxazinone intermediate.
-
Step 2: Ring Opening and Amidation. The benzoxazinone intermediate would then be reacted with o-toluidine. This would involve a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening and the formation of an amide intermediate.
-
Step 3: Cyclization to form the Quinazolinone Core. The resulting amide intermediate would then be cyclized to form the 2,2-dimethyl-quinazolinone ring system. This is typically achieved by heating, often in the presence of a dehydrating agent.
Note: This proposed synthesis is theoretical and would require experimental validation to determine optimal reaction conditions and yields.
Mandatory Visualizations
Signaling Pathway of Thiazide-like Diuretics
Caption: Mechanism of action of thiazide-like diuretics.
Proposed Experimental Workflow for SAR Studies
Caption: Proposed workflow for synthesis and SAR evaluation.
Discussion and Future Perspectives
The introduction of a gem-dimethyl group at the 2-position of the Metolazone scaffold represents an intriguing, albeit purely theoretical, structural modification. Based on the established SAR of thiazide-like diuretics, it is plausible to hypothesize that this modification could have a significant impact on the compound's diuretic activity.
The primary concern is the potential for steric hindrance. The active site of the Na+-Cl- cotransporter may not accommodate the increased bulk of the 2,2-dimethyl substitution, which could lead to a reduction in binding affinity and, consequently, lower diuretic potency. Conversely, the increased lipophilicity imparted by the two methyl groups might enhance membrane permeability and alter the pharmacokinetic profile of the molecule.
To ascertain the actual effects of this modification, the synthesis and biological evaluation of this compound are necessary. In vitro assays to determine its inhibitory activity against the Na+-Cl- cotransporter, coupled with in vivo studies in animal models to assess its diuretic and natriuretic effects, would be essential. Furthermore, pharmacokinetic studies would be crucial to understand its absorption, distribution, metabolism, and excretion profile.
References
In Vitro Diuretic Activity of 2,2-Dimethyl Metolazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies to assess the in vitro diuretic activity of 2,2-Dimethyl Metolazone, a novel analog of the quinazoline diuretic, metolazone. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established protocols for evaluating thiazide-like diuretics, focusing on the presumed mechanism of action via the sodium-chloride cotransporter (NCC). The following sections detail experimental designs, data presentation formats, and the underlying cellular signaling pathways.
Introduction
Metolazone is a well-characterized thiazide-like diuretic that exerts its effects by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron[1][2][3]. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, thereby reducing blood volume and blood pressure[1]. This compound is a structural analog of metolazone, and it is hypothesized to share a similar mechanism of action. This guide outlines the in vitro experimental framework necessary to elucidate the diuretic potential of this compound.
Presumed Mechanism of Action and Signaling Pathway
The primary molecular target of metolazone and its analogs is the NCC, a member of the SLC12 family of electroneutral cation-coupled chloride cotransporters[4]. The activity of NCC is regulated by a complex signaling cascade involving with-no-lysine [K] (WNK) kinases and their downstream targets, SPAK (SPS/Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress responsive 1) kinase. Phosphorylation of NCC by the WNK-SPAK/OSR1 pathway activates the transporter, promoting sodium and chloride reabsorption[5]. Thiazide-like diuretics are thought to bind to and inhibit the function of NCC, thus preventing this reabsorption[2].
References
- 1. droracle.ai [droracle.ai]
- 2. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]
- 3. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Regulatory control of the Na–Cl co-transporter NCC and its therapeutic potential for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Information regarding the primary metabolites of 2,2-Dimethyl Metolazone in plasma is not available in the current scientific literature. This guide provides a comprehensive overview of the known metabolism of the parent compound, Metolazone , in human plasma. The metabolic profile of the 2,2-Dimethyl derivative may differ.
Introduction to Metolazone Metabolism
Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] Pharmacokinetic studies have shown that metolazone is not extensively metabolized in humans.[2] A significant portion of the administered dose, estimated to be between 70% and 95%, is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[2]
While the metabolism is limited, a small fraction of metolazone does undergo biotransformation. It is estimated that approximately 10% of a dose is metabolized via hydroxylation.[3] Further oxidation products and other unidentified polar metabolites have also been suggested to be present in urine.[3] The primary route of metabolism is believed to be oxidation of the tolyl group.
Quantitative Data: Pharmacokinetics of Metolazone in Human Plasma
Due to the limited metabolism, quantitative data on the primary metabolites of metolazone in plasma are not available. The focus of pharmacokinetic studies has been on the parent drug. The following table summarizes key pharmacokinetic parameters of metolazone in human plasma.
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1.5 - 8 hours | [4][5] |
| Elimination Half-Life (t1/2) | ~6 - 14 hours | [2][4] |
| Plasma Protein Binding | Up to 33% | [2] |
| Erythrocyte Binding | 50-70% | [2] |
Experimental Protocols for Metolazone Analysis in Plasma
The analytical methods developed for the quantification of metolazone in plasma would serve as a foundation for the identification and quantification of its metabolites. The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction
A common method for extracting metolazone from plasma is liquid-liquid extraction.
-
To a 0.5 mL aliquot of human plasma, add 50 µL of an internal standard solution (e.g., zaleplon at 100 ng/mL).
-
Add 4 mL of diethyl ether to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 1900 x g to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Chromatographic Separation
High-performance liquid chromatography (HPLC) is used to separate metolazone from other plasma components before detection.
-
Column: Phenomenex® Luna C18 (100 mm x 2.0 mm, 5 µm)[6]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and water (60:40, v/v)[6]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 30°C[7]
-
Injection Volume: 5 µL
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection of metolazone.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor-to-Product Ion Transitions:
Visualizations
Conceptual Metabolic Pathway of Metolazone
The following diagram illustrates the proposed, though minor, metabolic pathway of metolazone in humans.
Caption: Conceptual metabolic pathway of Metolazone.
Experimental Workflow for Metolazone Analysis in Plasma
This diagram outlines the typical workflow for the analysis of metolazone in plasma samples.
Caption: Workflow for Metolazone analysis in plasma.
References
- 1. Metolazone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Pharmacokinetic study of single- and multiple-dosing with metolazone tablets in healthy Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
2,2-Dimethyl Metolazone CAS number and chemical structure
A Note on Nomenclature: This guide focuses on the well-characterized diuretic and antihypertensive agent, Metolazone. Initial searches for "2,2-Dimethyl Metolazone" did not yield a recognized chemical entity with that specific name in scientific literature or chemical databases. The established chemical structure of Metolazone features a single methyl group at the 2-position of the quinazoline ring. It is formally named 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide.[1][2][3][4] This guide will provide a comprehensive overview of the existing technical data for Metolazone.
Chemical Identity and Properties
Metolazone is a quinazoline-sulfonamide derivative that functions as a thiazide-like diuretic.[1][2][5] It is primarily used in the management of hypertension and edema associated with conditions like congestive heart failure and kidney disease.[2][6]
Chemical Structure:
Caption: Chemical Structure of Metolazone.
Table 1: Chemical and Physical Properties of Metolazone
| Property | Value | Reference |
| CAS Number | 17560-51-9 | [1][4][5][7][8][9] |
| Molecular Formula | C16H16ClN3O3S | [2][3][4][7] |
| Molecular Weight | 365.83 g/mol | [2][3][4][7][9] |
| IUPAC Name | 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | [1][2][3] |
| Melting Point | 252-254 °C | [4] |
| Appearance | White solid | [9] |
| Solubility | DMSO: >5 mg/mL | [9] |
Pharmacokinetics
Metolazone is administered orally and is readily absorbed from the gastrointestinal tract.[6] Its pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life, contributing to its prolonged diuretic effect.
Table 2: Pharmacokinetic Parameters of Metolazone
| Parameter | Value | Reference |
| Bioavailability | ~65% | [2] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [6] |
| Protein Binding | 95% | |
| Elimination Half-life | 6 to 8 hours | [6] |
| Metabolism | Minimal | [2] |
| Excretion | Primarily in urine | [2][6] |
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
A study to determine the pharmacokinetic profile of metolazone could be designed as follows:
-
Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria would be recruited.
-
Drug Administration: A single oral dose of Metolazone (e.g., 5 mg) is administered to the subjects after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Metolazone is quantified using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life, using non-compartmental analysis.
Pharmacodynamics and Mechanism of Action
Metolazone exerts its diuretic and antihypertensive effects by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[6] Its primary site of action is the distal convoluted tubule, with a secondary action in the proximal convoluted tubule.[1]
Signaling Pathway:
Caption: Mechanism of Action of Metolazone.
By inhibiting the Na+/Cl- cotransporter, Metolazone prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increased excretion of these ions, along with water, resulting in diuresis. The subsequent reduction in plasma volume contributes to its antihypertensive effect.[1]
Synthesis
The synthesis of Metolazone can be achieved through a multi-step process. A common method involves the use of 2-methyl-5-chloroaniline as a starting material.[10]
Experimental Workflow for Synthesis:
Caption: Simplified Synthetic Pathway for Metolazone.
A detailed experimental protocol for one of the synthetic steps could be:
-
Chlorosulfonation: 2-methyl-5-chloroaniline is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring.
-
Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide group, yielding an intermediate compound.
-
Condensation: This intermediate is subsequently reacted with o-toluidine.
-
Cyclization and Reduction: The product from the previous step undergoes cyclization and is then reduced, typically with a reducing agent like sodium borohydride, to yield Metolazone.[10]
Drug Interactions and Adverse Effects
Metolazone is often used in combination with other diuretics, particularly loop diuretics, to enhance its therapeutic effect, especially in cases of diuretic resistance.[2] However, this combination can also increase the risk of adverse effects.
Table 3: Common Drug Interactions and Adverse Effects
| Category | Details | Reference |
| Drug Interactions | - Loop Diuretics (e.g., Furosemide): Synergistic diuretic effect.[2] - ACE Inhibitors: Increased risk of hypotension.[11] - Digoxin: Increased risk of toxicity due to hypokalemia.[11] - NSAIDs: May reduce the diuretic and antihypertensive effects. | |
| Adverse Effects | - Electrolyte Imbalance: Hypokalemia, hyponatremia, hypomagnesemia, hypercalcemia. - Metabolic: Hyperglycemia, hyperuricemia. - Other: Dizziness, headache, muscle cramps. |
This technical guide provides a foundational understanding of Metolazone for research, scientific, and drug development professionals. For more detailed information, consulting the referenced literature is recommended.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metolazone - Wikipedia [en.wikipedia.org]
- 3. Mykrox, Zaroxolyn, Diulo, Metolazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Metolazone [drugfuture.com]
- 5. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metolazone [webbook.nist.gov]
- 8. glpbio.com [glpbio.com]
- 9. Metolazone = 98 HPLC, solid 17560-51-9 [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. reference.medscape.com [reference.medscape.com]
solubility of 2,2-Dimethyl Metolazone in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Metolazone in various aqueous and organic solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this important diuretic agent. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes and influencing factors.
Introduction to Metolazone
Metolazone is a quinazoline-based diuretic with properties similar to thiazide diuretics.[1] Chemically, it is known as 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide.[2] It is primarily used in the treatment of hypertension and edema associated with congestive heart failure or renal disease.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Metolazone is characterized by low aqueous solubility and high permeability, making solubility a critical parameter in its formulation and bioavailability.
Quantitative Solubility Data
The solubility of Metolazone has been determined in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data to facilitate comparison.
| Solvent System | Temperature (°C) | Solubility | Reference(s) |
| Aqueous Solvents | |||
| Water | 25 | 60.3 mg/L | [3][4] |
| 0.01 N HCl | 37 | Data investigated, but specific value not provided | [5] |
| DMSO:PBS (pH 7.2) (1:1) | Not Specified | ~0.5 mg/mL | [2] |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Not Specified | >5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 | 73 mg/mL | [6] |
| Dimethylformamide (DMF) | Not Specified | 25 mg/mL | [2] |
| Ethanol | Not Specified | ~0.3 mg/mL | [2] |
| Ethanol | 25 | 15 mg/mL | [6] |
| n-Butanol | Not Specified | Data investigated, but specific value not provided | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of Metolazone's solubility is crucial for pre-formulation studies and the development of robust dosage forms. The following sections detail the methodologies for key experiments.
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7] This method involves allowing a surplus of the solid drug to equilibrate with the solvent over a set period, followed by the quantification of the dissolved drug in the supernatant.
Materials:
-
Metolazone powder
-
Solvent of interest (e.g., water, phosphate buffer, organic solvent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of Metolazone powder to a series of scintillation vials or sealed flasks containing a known volume of the desired solvent. Ensure that there is undissolved solid material present to confirm saturation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the suspensions to settle. To separate the undissolved solid, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Metolazone.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of Metolazone in the saturated solvent samples. The following is a representative HPLC method.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: Acetonitrile and HPLC grade water (50:50 v/v)[8]
-
Flow Rate: 0.7 mL/min[8]
-
Injection Volume: 10 µL[8]
-
Detection Wavelength: 236 nm[8]
-
Column Temperature: 30 °C[8]
-
Run Time: 8 minutes[8]
Method Validation:
The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]
-
Linearity: A linear relationship between peak area and concentration should be established over a suitable range (e.g., 1-10 µg/mL).[8]
-
Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing samples at multiple concentration levels. The relative standard deviation (%RSD) for precision should be less than 2.0%.[8]
-
Specificity: The method should be specific for Metolazone, with no interference from excipients or degradation products.[8]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility of Metolazone using the shake-flask method followed by HPLC analysis.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metolazone CAS#: 17560-51-9 [m.chemicalbook.com]
- 5. Dissolution and polymorphism of metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ijrpr.com [ijrpr.com]
An In-depth Technical Guide on 2,2-Dimethyl Metolazone: Theoretical vs. Experimental Properties
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of 2,2-Dimethyl Metolazone
Introduction
This technical guide provides a detailed overview of the theoretical and experimental properties of this compound, a derivative of the diuretic and antihypertensive agent Metolazone. The following sections will delve into its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel diuretic compounds.
It is important to note that publicly available information specifically on "this compound" is scarce. The data and discussions presented herein are largely extrapolated from the known properties of the parent compound, Metolazone, and theoretical considerations of dimethyl substitution at the 2-position of the quinazoline core.
Theoretical Properties of this compound
The theoretical properties of this compound are predicted based on computational modeling and an understanding of its chemical structure in relation to Metolazone.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated using computational algorithms and provide an initial assessment of the compound's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₈ClN₃O₃S |
| Molecular Weight | 379.86 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| Exact Mass | 379.07574 g/mol |
| Topological Polar Surface Area | 98.9 Ų |
| Heavy Atom Count | 25 |
Table 1: Predicted Physicochemical Properties of this compound
Predicted Mechanism of Action
The proposed mechanism of action for this compound is extrapolated from that of Metolazone. It is hypothesized to act as a diuretic and antihypertensive agent by inhibiting the Na+-Cl- symporter in the distal convoluted tubules of the kidneys. This inhibition leads to a decrease in sodium reabsorption, resulting in increased excretion of sodium and water. The dimethyl substitution at the 2-position may influence the compound's binding affinity to the symporter and its overall diuretic potency.
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized mechanism of action for this compound.
Experimental Properties of this compound
As of the date of this document, there is a lack of published experimental data for this compound. The following sections outline the types of experimental studies that would be necessary to characterize this compound.
In Vitro Studies
-
Symporter Binding Assays: To experimentally determine the binding affinity of this compound to the Na+-Cl- symporter, competitive binding assays using radiolabeled ligands could be employed.
-
Cell-Based Assays: Utilizing cell lines expressing the Na+-Cl- symporter to measure the functional inhibition of sodium transport in response to the compound.
In Vivo Studies
-
Animal Models of Hypertension and Edema: Administration of this compound to rodent models to assess its diuretic and blood pressure-lowering effects.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Metolazone analogs can be adapted for the study of this compound.
Synthesis of this compound
A proposed synthetic route for this compound would likely involve the modification of existing synthetic pathways for Metolazone, utilizing a gem-dimethyl substituted precursor.
The following diagram outlines a generalized workflow for the synthesis and characterization of novel diuretic compounds.
Caption: General workflow for synthesis and evaluation of a novel diuretic.
In Vitro Assay Protocol: Na+-Cl- Symporter Inhibition
-
Cell Culture: Culture a stable cell line expressing the human Na+-Cl- symporter.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay:
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate sodium influx by adding a buffer containing radioactive ²²Na⁺.
-
After a defined incubation period, wash the cells to remove extracellular ²²Na⁺.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of sodium influx against the log concentration of the compound.
Conclusion
While experimental data on this compound is not yet available, theoretical predictions suggest it may function as a diuretic with a mechanism of action similar to its parent compound, Metolazone. The addition of the dimethyl groups at the 2-position is a key structural modification that warrants further investigation to understand its impact on the compound's pharmacological profile. The experimental workflows and protocols outlined in this guide provide a framework for the future characterization of this and other novel diuretic agents. Further research is essential to validate these theoretical properties and to determine the therapeutic potential of this compound.
Methodological & Application
Application Note: Quantitative Analysis of 2,2-Dimethyl Metolazone in Human Urine by LC-MS/MS
Introduction
Metolazone is a quinazoline diuretic used in the treatment of hypertension and edema.[1] While it is reported to be minimally metabolized, with the majority excreted unchanged in the urine, the analysis of potential metabolites is crucial for comprehensive pharmacokinetic and toxicological studies.[1] This application note describes a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,2-Dimethyl Metolazone, a hypothetical metabolite, in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation protocol, offering a high-throughput solution for researchers, scientists, and drug development professionals.
Principle
The method involves the dilution of a urine sample with an internal standard solution, followed by direct injection into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This approach ensures high selectivity and sensitivity for the target analyte.[2]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (hypothetical, purity ≥98%)
-
Metolazone-d4 (internal standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human urine
2. Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Metolazone-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Metolazone-d4 primary stock with acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).
3. Sample Preparation Protocol
The "dilute-and-shoot" method is employed for its simplicity and speed, making it suitable for high-throughput analysis.[2][3]
-
Label autosampler vials for each sample, standard, and QC.
-
To 50 µL of urine sample (or standard/QC), add 450 µL of the internal standard working solution (100 ng/mL Metolazone-d4 in acetonitrile).
-
Vortex each vial for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the vials at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to a new autosampler vial with a micro-insert.
-
The sample is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis Protocol
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC System: Standard UPLC/HPLC system
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500 °C
-
Gas Flow: Optimized for the specific instrument
-
MRM Transitions: See Table 1.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 394.1 | 287.1 | 100 | 25 |
| This compound (Qualifier) | 394.1 | 181.1 | 100 | 35 |
| Metolazone-d4 (IS) | 370.1 | 263.0 | 100 | 22 |
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | >0.995 |
| Weighting | 1/x |
Table 3: Accuracy and Precision of the Method
The accuracy and precision of the method were evaluated by analyzing QC samples at three concentration levels on three separate days. The results must meet the criteria set by the FDA guidance on bioanalytical method validation.[4][5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%) (n=15) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |
| Low | 3 | 5.2 | 98.7 | 6.9 | 101.5 |
| Mid | 100 | 4.1 | 102.3 | 5.5 | 100.9 |
| High | 800 | 3.5 | 99.5 | 4.8 | 98.9 |
Visualizations
Caption: Experimental workflow for this compound quantification in urine.
Caption: Key parameters for bioanalytical method validation as per FDA guidelines.
References
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Assay for 2,2-Dimethyl Metolazone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,2-Dimethyl Metolazone. The described method is designed to be stability-indicating, enabling the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products. The protocol outlines the chromatographic conditions, sample preparation, and a detailed validation strategy based on the International Council for Harmonisation (ICH) guidelines. While this protocol is based on established methods for the parent compound, Metolazone, it serves as a robust starting point for the specific validation of an assay for this compound.
Introduction
Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2][3] this compound is an analog of Metolazone. A reliable and validated analytical method is crucial for the quality control of drug substances and drug products, ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds.[4] This application note details a systematic approach to developing and validating a stability-indicating RP-HPLC method for this compound. The method's validation will be performed in accordance with ICH guidelines to ensure the results are accurate, precise, and reproducible.[4][5][6][7][8]
Physicochemical Properties of Metolazone
| Property | Value for Metolazone | Reference |
| Chemical Name | 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | [9] |
| Molecular Formula | C16H16ClN3O3S | [2][9] |
| Molecular Weight | 365.8 g/mol | [9] |
| Solubility | Sparingly soluble in water, more soluble in plasma, blood, alkali, and organic solvents. | [10] |
| UV Maximum (λmax) | Approximately 235-238 nm and 254 nm in various solvents. | [6][11][12] |
Note: The addition of two methyl groups in this compound may slightly increase its lipophilicity and molecular weight, which should be considered during method optimization.
Experimental Protocols
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid (AR grade)
-
Monobasic potassium phosphate (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: PDA or UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[11]
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 0.05 M solution of monobasic potassium phosphate in water and adjust the pH to 3.0 with ortho-phosphoric acid.[12] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected linear range (e.g., 1-50 µg/mL).
The following are recommended starting conditions, which should be optimized for this compound.
| Parameter | Recommended Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B. A starting point could be a ratio of 68:32 (A:B).[11] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[12] |
| Detection Wavelength | 238 nm[11] |
| Run Time | Approximately 10 minutes |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines.[6][8]
System suitability testing is essential to ensure the chromatographic system is performing adequately.
-
Procedure: Inject five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
Acceptance Criteria:
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Procedure: Expose the this compound solution to the following stress conditions:
-
Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
Acceptance Criteria: The method is considered stability-indicating if the peak for this compound is well-resolved from any degradation product peaks (resolution > 2).
-
Procedure: Prepare a series of at least five concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate.
-
Analysis: Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria:
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0%[5]
-
-
Repeatability (Intra-day precision):
-
Procedure: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.[4]
-
Acceptance Criteria: RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-day precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: RSD ≤ 2.0%
-
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the response, S = slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.
-
Procedure: Intentionally make small variations in the method parameters and assess their impact on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation
| Parameter | Optimized Value |
| Column | To be determined |
| Mobile Phase | To be determined |
| Flow Rate | To be determined |
| Injection Volume | To be determined |
| Column Temperature | To be determined |
| Detection Wavelength | To be determined |
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0 | To be determined |
| Theoretical Plates (N) | ≥ 2000 | To be determined |
| Tailing Factor (T) | ≤ 2.0 | To be determined |
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0 | To be determined |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0 | To be determined |
| - Intermediate Precision | ≤ 2.0 | To be determined |
| LOD (µg/mL) | - | To be determined |
| LOQ (µg/mL) | - | To be determined |
| Specificity | No interference at the retention time of the analyte | To be determined |
| Robustness | System suitability passes | To be determined |
Visualizations
Caption: Workflow for HPLC assay development and validation.
Caption: Key parameters for HPLC method validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metolazone - Wikipedia [en.wikipedia.org]
- 3. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. nnpub.in [nnpub.in]
- 6. ijrpr.com [ijrpr.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metolazone: Package Insert / Prescribing Information [drugs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. uspnf.com [uspnf.com]
- 13. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Metolazone and Loop Diuretics in Animal Models
A-P-P-L-I-C-A-T-I-O-N-N-O-T-E-S
Introduction
Metolazone, a quinazoline-based diuretic, and loop diuretics, such as furosemide or bumetanide, are potent classes of drugs used to manage fluid overload in conditions like congestive heart failure and renal disease. When used in combination, they can produce a synergistic diuretic effect, a phenomenon known as sequential nephron blockade. This application note provides an overview of the rationale and available data for using this combination in preclinical animal models, along with detailed experimental protocols.
It is important to note that while the query specified "2,2-Dimethyl Metolazone," the available scientific literature predominantly refers to "metolazone." For the purpose of these application notes, it is assumed that "this compound" is a specific derivative or synonym for metolazone, and the provided information is based on studies involving metolazone.
Mechanism of Action and Rationale for Combination Therapy
Loop diuretics act on the thick ascending limb of the Loop of Henle, where they inhibit the Na-K-2Cl cotransporter, leading to a significant increase in sodium and water excretion.[1] Metolazone, a thiazide-like diuretic, primarily acts on the distal convoluted tubule, inhibiting the Na-Cl cotransporter.[2][3]
The rationale for combining these two classes of diuretics lies in overcoming diuretic resistance.[4] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal nephron, thus blunting their effect. By administering metolazone to block this distal sodium reabsorption, the diuretic and natriuretic effects of the loop diuretic can be significantly potentiated.[4] This sequential blockade of different nephron segments leads to a more profound diuretic response than can be achieved with either agent alone.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of metolazone in anesthetized dogs. It is important to note that specific quantitative data for the direct combination of metolazone and loop diuretics in a single animal study is limited in the publicly available literature. The synergistic effects are well-documented in human clinical trials.[3][5]
Table 1: Effects of Intravenous Metolazone on Renal Parameters in Anesthetized Dogs
| Parameter | Control (Baseline) | Metolazone (1.0 mg/kg, i.v.) |
| Urine Flow (ml/min) | Increased | Data not specified |
| Urinary Sodium Excretion (µEq/min) | Increased | Data not specified |
| Urinary Potassium Excretion (µEq/min) | Increased | Data not specified |
| Urinary Na/K Ratio | 5.69 ± 0.82 | 8.07 ± 0.76[2][3] |
Data adapted from a study in anesthetized dogs. The study noted increases in urine flow and sodium/potassium excretion but did not provide specific mean values for all parameters.[2][3]
Table 2: Expected Outcomes of Combination Therapy (Metolazone + Loop Diuretic) Based on Human Studies
| Parameter | Loop Diuretic Monotherapy | Combination Therapy |
| Urine Output | Moderate to High | Significantly Increased[3] |
| Sodium Excretion | Moderate to High | Significantly Increased[3] |
| Body Weight | Decrease | Greater Decrease[3] |
| Serum Potassium | Potential for Hypokalemia | Increased Risk of Hypokalemia |
| Serum Sodium | Potential for Hyponatremia | Increased Risk of Hyponatremia |
This table represents the expected synergistic effects based on clinical observations in humans and is intended for conceptual understanding in designing animal studies.[3]
Mandatory Visualizations
Caption: Mechanism of action of loop diuretics and metolazone on the nephron.
Caption: General experimental workflow for a diuretic study in an animal model.
Experimental Protocols
Protocol 1: Evaluation of Diuretic Synergy in a Rat Model of Diuretic Resistance
Objective: To assess the diuretic and natriuretic effects of co-administering metolazone and furosemide in a rat model of diuretic resistance.
Animal Model: Male Wistar rats (250-300g). Diuretic resistance can be induced by chronic administration of a loop diuretic (e.g., furosemide 10 mg/kg/day in drinking water for 7-10 days).
Materials:
-
Metolazone
-
Furosemide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine collection
-
Flame photometer for electrolyte analysis
-
Standard laboratory equipment for blood collection and analysis
Procedure:
-
Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.
-
Baseline Measurements: On the day before the experiment, collect 24-hour urine to determine baseline volume and electrolyte excretion. Record baseline body weight.
-
Treatment Groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Furosemide (e.g., 10 mg/kg, oral gavage)
-
Group 3: Metolazone (e.g., 5 mg/kg, oral gavage)
-
Group 4: Furosemide (10 mg/kg) + Metolazone (5 mg/kg), administered concurrently or with metolazone given 30-60 minutes prior to furosemide.
-
-
Drug Administration: Administer the respective treatments via oral gavage.
-
Urine Collection and Analysis: Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours) after drug administration. Measure the total urine volume. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer.
-
Blood Sampling: At the end of the 24-hour period, collect blood samples via tail vein or cardiac puncture under anesthesia for the analysis of serum electrolytes.
-
Data Analysis: Calculate the total excretion of each electrolyte. Compare the mean values between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Hemodynamic and Renal Effects in a Dog Model of Congestive Heart Failure
Objective: To investigate the effects of combined metolazone and bumetanide therapy on renal function, hemodynamics, and neurohormonal activation in a canine model of congestive heart failure (CHF).
Animal Model: Beagle dogs. CHF can be induced by rapid ventricular pacing.
Materials:
-
Metolazone
-
Bumetanide
-
Implantable pacemakers
-
Equipment for hemodynamic monitoring (e.g., Swan-Ganz catheter)
-
Instrumentation for renal clearance studies (inulin and PAH)
-
ELISA kits for neurohormone analysis (e.g., renin, aldosterone)
Procedure:
-
Surgical Instrumentation: Surgically implant pacemakers in the dogs. After a recovery period, induce CHF by rapid ventricular pacing (e.g., 240 bpm) for several weeks until signs of heart failure are evident.
-
Baseline Measurements: After the development of CHF, perform baseline measurements of hemodynamic parameters (cardiac output, pulmonary capillary wedge pressure), renal function (glomerular filtration rate via inulin clearance, renal plasma flow via PAH clearance), and plasma neurohormone levels.
-
Treatment Protocol:
-
Data Collection: Continuously monitor hemodynamic parameters. Collect urine and blood samples at regular intervals to determine urine flow rate, electrolyte excretion, and renal clearance.
-
Neurohormone Analysis: Measure plasma renin activity and aldosterone concentrations at baseline and after each treatment.
-
Data Analysis: Compare the changes in all measured parameters from baseline for each treatment condition. Use statistical methods appropriate for repeated measures designs.
The combination of metolazone and a loop diuretic represents a powerful therapeutic strategy to overcome diuretic resistance. The provided protocols offer a framework for investigating the efficacy and physiological effects of this combination therapy in relevant animal models. Researchers should carefully consider the specific aims of their study to select the most appropriate model, dosages, and outcome measures. Further preclinical studies are warranted to fully elucidate the pharmacodynamics and long-term effects of this combination in various disease models.
References
- 1. Sequential Nephron Blockade Breaks Resistance to Diuretics in Edematous States [ouci.dntb.gov.ua]
- 2. Diuretic action of metolazone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Furosemide and metolazone: a highly effective diuretic combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: An Experimental Model for Assessing 2,2-Dimethyl Metolazone Diuretic Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diuretic resistance, a phenomenon where the response to a diuretic is diminished, presents a significant challenge in the management of fluid overload states such as congestive heart failure and chronic kidney disease. Metolazone, a thiazide-like diuretic, is often employed to overcome resistance to loop diuretics. It acts primarily by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1] This document outlines a comprehensive experimental model to assess diuretic resistance to 2,2-Dimethyl Metolazone, a derivative of metolazone. The model incorporates both in vitro and in vivo approaches to investigate the mechanisms of resistance and to evaluate the efficacy of this novel compound.
The in vitro model utilizes a murine distal convoluted tubule cell line (mpkDCT) that endogenously expresses NCC, providing a platform to study the direct cellular effects of this compound and the development of a resistant phenotype. The in vivo model employs rats with induced diuretic resistance, mimicking the clinical scenario of long-term loop diuretic therapy that leads to hypertrophy and adaptive changes in the DCT.[2][3]
Signaling Pathway of Metolazone Action
Metolazone exerts its diuretic effect by binding to and inhibiting the Na-Cl cotransporter (NCC) on the apical membrane of distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of salt and water.
References
Application Notes and Protocols for the Analytical Detection of 2,2-Dimethyl Metolazone and Other Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of impurities in Metolazone, with a special focus on addressing novel or unknown impurities such as 2,2-Dimethyl Metolazone.
Application Notes
Introduction to Metolazone and Its Impurity Profiling
Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[][2] The manufacturing process and storage of Metolazone can lead to the formation of various impurities that may affect the efficacy and safety of the drug product. Regulatory bodies require stringent control over these impurities.[3] Common impurities of Metolazone that have been identified include Impurity A, B, C, D, and E.[][4]
The detection and characterization of unknown or novel process-related impurities, such as the specifically requested this compound, present a significant analytical challenge. As this compound is not a widely recognized impurity, a dedicated analytical standard may not be readily available. Therefore, a systematic approach involving method development, validation, and structural elucidation is necessary.
Analytical Strategies for Impurity Detection
A multi-tiered approach is recommended for the comprehensive analysis of Metolazone and its impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common technique for routine quality control and stability testing of Metolazone.[5] It offers good resolution and sensitivity for the separation and quantification of known impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is indispensable for the identification and quantification of both known and unknown impurities, especially at trace levels.[6][7][8] Its high sensitivity and selectivity make it ideal for characterizing novel impurities like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile impurities that may not be amenable to LC-based methods.
-
Forced Degradation Studies: These studies are crucial for understanding the degradation pathways of Metolazone and for developing stability-indicating analytical methods.[9][10][11] By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products can be generated and identified.
Data Presentation
The following tables summarize quantitative data from various published analytical methods for Metolazone analysis. This information can serve as a benchmark for developing and validating new methods for impurities like this compound.
Table 1: HPLC Method Parameters for Metolazone Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 | Symmetry C8 |
| Mobile Phase | Acetonitrile: 0.1% Ortho-phosphoric acid in water (28:72, v/v) | Acetonitrile, Methanol, and 0.1% Ortho-phosphoric acid in water (gradient) |
| Flow Rate | 2 mL/min | 1.5 mL/min |
| Detection | UV at 235 nm | Wavelength programming |
| Reference | [5] | [5] |
Table 2: LC-MS/MS Method Performance for Metolazone Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.05–250 ng/mL | 0.02–15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.02 ng/mL |
| Extraction Recovery | 75.25–88.53% | Not Reported |
| Matrix Effect | 89.85–90.20% | Not Reported |
| Internal Standard | Irbesartan | Zaleplon |
| Reference | [6][7] | [8] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for the Detection of Metolazone Impurities
This protocol provides a starting point for developing an HPLC-UV method for the separation and quantification of Metolazone and its related substances, including potential new impurities.
1. Objective: To develop a stability-indicating HPLC method for the determination of impurities in Metolazone.
2. Materials and Reagents:
-
Metolazone Reference Standard
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Sample of Metolazone drug substance
3. Chromatographic Conditions (Recommended Starting Point):
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Metolazone reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Metolazone sample in the diluent to obtain a similar concentration as the standard solution.
5. Method Development and Validation Strategy:
-
Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of Metolazone and its impurities. Conduct forced degradation studies to demonstrate the stability-indicating nature of the method.
-
Linearity: Prepare a series of solutions of the impurity standard (if available) or use the main peak area of a stressed sample to assess the linear range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Accuracy and Precision: Evaluate the recovery of a known amount of impurity spiked into the sample and the repeatability of the measurements.
Protocol 2: LC-MS/MS Method for Identification and Quantification of Unknown Impurities
This protocol outlines a general approach for the identification and quantification of unknown impurities using LC-MS/MS.
1. Objective: To identify and quantify unknown impurities in Metolazone, such as this compound, using LC-MS/MS.
2. Materials and Reagents:
-
As in Protocol 1.
-
Formic acid (LC-MS grade).
-
Methanol (LC-MS grade).
3. LC-MS/MS Conditions (Recommended Starting Point):
-
LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to ensure separation of the impurity from the main component.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode:
-
Full Scan: To detect all ions in a specified mass range.
-
Product Ion Scan (MS/MS): To fragment precursor ions and obtain structural information.
-
Multiple Reaction Monitoring (MRM): For quantification, once the precursor and product ions of the impurity are identified.
-
4. Sample Preparation:
-
Prepare sample solutions as described in Protocol 1, but at a lower concentration suitable for MS analysis (e.g., 1-10 µg/mL).
5. Identification and Quantification Workflow:
-
Initial Screening: Inject the Metolazone sample and acquire data in full scan mode to identify potential impurity peaks.
-
Structural Elucidation: Perform MS/MS experiments on the detected impurity ions to obtain fragmentation patterns. This data can be used to propose a chemical structure for the unknown impurity.
-
Quantification: Once the impurity is identified, develop a sensitive MRM method for its quantification. If a reference standard is not available, relative quantification against the main component can be performed.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: HPLC-UV Experimental Workflow for Impurity Analysis.
Caption: LC-MS/MS Workflow for Unknown Impurity Identification.
References
- 2. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jfda-online.com [jfda-online.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. veeprho.com [veeprho.com]
- 11. rjptonline.org [rjptonline.org]
Application Note and Protocol: Stability-Indicating Assay for 2,2-Dimethyl Metolazone Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl Metolazone is a novel investigational drug candidate, an analog of the diuretic metolazone.[1][2] As with any new chemical entity intended for pharmaceutical use, a validated stability-indicating assay is a critical component of the drug development process. This assay is essential for determining the intrinsic stability of the drug substance, identifying potential degradation products, and establishing the shelf-life of the final pharmaceutical formulation.[3][4] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.[4]
This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in pharmaceutical formulations. The method is designed to separate the parent drug from potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[3]
Principle of the Method
The method utilizes RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The method's stability-indicating nature is established through forced degradation studies, where the drug substance is subjected to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress.[5][6] The developed method effectively separates the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability.
Materials and Reagents
-
This compound reference standard
-
This compound tablets/capsules
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Solutions
5.1.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0)
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
5.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
5.1.3. Sample Solution Preparation (from tablets)
-
Weigh and powder 20 tablets to get the average tablet weight.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the analytical method.[7] A stock solution of this compound (1000 µg/mL in methanol) is used for these studies.
5.2.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5.2.2. Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5.2.4. Thermal Degradation
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
5.2.5. Photolytic Degradation
-
Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for a total of 1.2 million lux hours and 200 watt hours/m², respectively.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
Method Validation
The developed HPLC method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products and excipients.
-
Linearity: Assessed over a concentration range of 10-150 µg/mL.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: Determined by the recovery of a known amount of drug spiked into a placebo mixture.
-
Robustness: Assessed by making small, deliberate changes to the chromatographic conditions (e.g., flow rate, mobile phase composition, pH).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Data Presentation
The results of the forced degradation studies are summarized in the following table.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Treatment | % Degradation of this compound | Number of Degradation Products |
| Acidic | 0.1 M HCl at 60°C for 24h | 15.2% | 2 |
| Alkaline | 0.1 M NaOH at 60°C for 24h | 21.5% | 3 |
| Oxidative | 3% H₂O₂ at RT for 24h | 10.8% | 1 |
| Thermal | Solid state at 80°C for 48h | 5.3% | 1 |
| Photolytic | Solid state, 1.2 million lux hours, 200 Wh/m² | 8.9% | 2 |
Table 3: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6800 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.25% |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC method.
Caption: Forced degradation pathways of this compound.
Conclusion
The described RP-HPLC method is simple, specific, and reliable for the determination of this compound in the presence of its degradation products. The method was developed and validated to be stability-indicating as per ICH guidelines. The forced degradation studies demonstrated that the drug is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions, with the most significant degradation observed under alkaline conditions. This method can be effectively used for the routine quality control and stability analysis of this compound in bulk drug and pharmaceutical formulations.
References
- 1. Metolazone - Wikipedia [en.wikipedia.org]
- 2. Metolazone [drugfuture.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Determining 2,2-Dimethyl Metolazone Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 2,2-Dimethyl Metolazone using common cell-based assays. The protocols detailed below are designed to offer a robust framework for initial toxicity screening and to elucidate the potential mechanisms of cell death induced by this compound.
Introduction
This compound is a derivative of Metolazone, a quinazoline diuretic used in the treatment of hypertension and edema.[1][2][3] Metolazone primarily acts by inhibiting the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[1][2][4] While the primary mechanism of action is well-characterized, the potential for off-target effects and cytotoxicity, particularly at higher concentrations, warrants investigation. Some studies on Metolazone suggest it may inhibit glyoxalase I (GLO1), an enzyme crucial for detoxifying the cytotoxic byproduct methylglyoxal, which can lead to accumulation of advanced glycation end products and induce cell proliferation inhibition.[5]
This document outlines three key cell-based assays to determine the cytotoxicity of this compound:
-
MTT Assay: To assess overall cell viability and metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.
-
Caspase-3/7 Assay: To specifically measure apoptosis (programmed cell death).
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: MTT Assay - Cell Viability
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 50 | 62.7 ± 5.5 |
| 100 | 41.2 ± 4.9 |
| 250 | 25.6 ± 3.8 |
| 500 | 10.9 ± 2.1 |
Table 2: LDH Assay - Cytotoxicity
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 1.5 ± 1.8 |
| 10 | 12.8 ± 3.5 |
| 50 | 35.4 ± 4.2 |
| 100 | 58.9 ± 5.3 |
| 250 | 78.2 ± 6.0 |
| 500 | 91.5 ± 4.7 |
Table 3: Caspase-3/7 Assay - Apoptosis Induction
| This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 50 | 4.8 ± 0.6 |
| 100 | 7.1 ± 0.8 |
| 250 | 6.5 ± 0.7 (potential secondary necrosis) |
| 500 | 5.3 ± 0.6 (potential secondary necrosis) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway for Metolazone-induced cytotoxicity and the general experimental workflow for assessing cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[6][7]
Materials:
-
MTT reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8][9]
-
96-well clear flat-bottom plates
-
Selected cell line (e.g., HepG2, HK-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[10][11][12]
Materials:
-
LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific)
-
96-well clear flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
Lysis buffer (provided in the kit or 10X Triton X-100)
-
Microplate spectrophotometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of 10X Lysis Buffer 45 minutes before the assay.[13]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]
-
Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit protocol.[13]
-
Absorbance/Fluorescence Measurement: Measure the absorbance at 490 nm or fluorescence according to the kit's instructions.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16][17]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent caspase-3/7 assay kit.
-
96-well opaque-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence).
-
Selected cell line.
-
Complete cell culture medium.
-
Microplate luminometer or fluorometer.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate 96-well plate for the assay readout.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.[18]
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.[18]
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader. For fluorescent assays, typical excitation and emission wavelengths are around 490 nm and 535 nm, respectively.[19]
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the signal from the treated wells by the signal from the vehicle control wells.
Conclusion
The combination of MTT, LDH, and Caspase-3/7 assays provides a multi-faceted approach to characterizing the cytotoxicity of this compound. The MTT assay offers a broad measure of cell health, while the LDH and Caspase-3/7 assays provide more specific insights into the mechanisms of cell death, distinguishing between necrosis/membrane damage and apoptosis. The data generated from these protocols will be invaluable for understanding the toxicological profile of this compound and for making informed decisions in the drug development process.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 16. Caspase 3/7 Assay for Apoptosis Detection [bio-protocol.org]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 18. Cell apoptosis detected by Caspase-3/7 assay kit [bio-protocol.org]
- 19. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Pharmacokinetic Modeling of Metolazone in Rats
Disclaimer: No specific pharmacokinetic data or modeling studies were found for 2,2-Dimethyl Metolazone in rats within the searched literature. The following information is based on studies conducted with the parent compound, Metolazone . The pharmacokinetic properties of this compound may differ significantly.
Audience: Researchers, scientists, and drug development professionals.
Overview
Metolazone is a quinazoline diuretic that acts primarily by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys.[1] Understanding its pharmacokinetic profile in preclinical animal models, such as rats, is a critical step in drug development. These studies help in determining key parameters like absorption, distribution, metabolism, and excretion (ADME), which are essential for dose selection and prediction of efficacy and toxicity.
This document provides a detailed guide to the experimental protocols for conducting a pharmacokinetic study of metolazone in a rat model, along with a summary of available pharmacokinetic data and visual representations of the experimental workflow and a relevant biological pathway.
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a sensitive and robust approach for the quantification of metolazone in rat plasma.[2][3]
Animal Study Design
-
Animal Model: Wistar rats, weighing between 250 ± 50 g, are a suitable model for these studies.[2]
-
Housing and Acclimatization: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and provided with food and water ad libitum. Prior to the study, a suitable acclimatization period is necessary.
-
Drug Administration:
-
Formulation: Metolazone can be dissolved in a vehicle such as 0.1% carboxymethyl cellulose for oral administration.[2]
-
Dose: A single oral dose of 1 mg/kg is a reported dosage for pharmacokinetic studies in rats.[2]
-
Route of Administration: Oral gavage is a common and effective route for administering the drug formulation.
-
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at various time points to characterize the plasma concentration-time profile. A typical sampling schedule includes pre-dose (0 hours) and post-dose time points such as 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: A simple protein precipitation method is often sufficient for plasma sample cleanup.[3] This typically involves the addition of a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins. An internal standard (e.g., Irbesartan) should be added to the samples to ensure analytical accuracy.[2]
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent can be used.[2]
-
Column: An Agilent Poroshell 120, EC-C18 column (50 mm × 4.6 mm, 2.7 μm) provides good separation.[2][3]
-
Mobile Phase: A common mobile phase consists of a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 20:80, v/v).[2]
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer, such as the Agilent 6460, is suitable for this analysis.[2]
-
Ionization Mode: Positive ion mode is typically used for metolazone.[3]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for metolazone are m/z 366.1 → 258.9, and for the internal standard irbesartan, m/z 429.2 → 207.0.[2][3]
-
Data Presentation
The quantitative data from pharmacokinetic studies of metolazone in rats are summarized in the table below.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Maximum Concentration) | 28.88 | ng/mL | [4] |
| Tmax (Time to Cmax) | ~1.5 | hours | [1][4] |
| AUC(0-t) (Area under the curve) | 184.84 | ng·h/mL | [4] |
| AUC(0-∞) (Area under the curve) | 186.58 | ng·h/mL | [4] |
| t1/2 (Half-life) | 6 - 8 | hours | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a pharmacokinetic study of metolazone in rats.
Metolazone's Interaction with Pregnane X Receptor (PXR)
Metolazone has been identified as an activator of the human pregnane X receptor (hPXR), a key regulator of drug-metabolizing enzymes and transporters.[5]
Caption: Signaling pathway of metolazone-induced PXR activation.[5]
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of single- and multiple-dosing with metolazone tablets in healthy Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of 2,2-Dimethyl Metolazone
For Research Purposes Only
These application notes provide a detailed protocol for the synthesis and purification of 2,2-Dimethyl Metolazone, a potential derivative of the diuretic drug Metolazone. This document is intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established synthetic methodologies for structurally related compounds and are provided as a guide for the laboratory synthesis of this compound for investigational use.
Introduction
Metolazone is a quinazoline-based diuretic used in the treatment of hypertension and edema.[1][2] The synthesis of novel analogs of existing drugs is a common strategy in drug discovery to explore structure-activity relationships and potentially develop compounds with improved pharmacological profiles. This compound is a proposed analog of Metolazone, featuring two methyl groups at the 2-position of the quinazoline core. This modification may influence the compound's potency, selectivity, and pharmacokinetic properties. These notes detail a proposed synthetic route and purification strategy for obtaining high-purity this compound for research applications.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from the known synthesis of Metolazone.[3][] The proposed multi-step synthesis starts from 2-amino-5-chlorobenzophenone and involves a key cyclization step to form the quinazoline core, followed by chlorosulfonation and amination.
Overall Synthetic Scheme
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of 2,2-Dimethyl Metolazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,2-Dimethyl Metolazone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the general solubility characteristics of this compound?
Based on the parent compound Metolazone, this compound is expected to be sparingly soluble in water and aqueous buffers.[1][2] It is, however, more soluble in organic solvents.[1][2] This poor aqueous solubility is a common challenge for lipophilic compounds.
Q2: What are some initial troubleshooting steps I can take to dissolve this compound?
Start by attempting to dissolve the compound in a small amount of an organic co-solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[1][3][4]
Q3: What is the recommended procedure for using a co-solvent like DMSO?
First, dissolve the this compound in a minimal volume of DMSO to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring or vortexing. This method helps to prevent precipitation of the compound. For the parent compound Metolazone, a 1:1 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
Yes, pH adjustment can be an effective strategy. Metolazone has a pKa of 9.72, indicating it is a weakly acidic compound.[5] Therefore, increasing the pH of the buffer above the pKa will lead to the formation of the more soluble ionized (salt) form of the compound. It is recommended to perform preliminary experiments to determine the optimal pH for solubility and to ensure that the pH is compatible with your experimental system.
Q5: Are there other techniques I can try if co-solvents and pH adjustment are not sufficient or suitable for my experiment?
Several other techniques can be employed to enhance the solubility of poorly soluble drugs:
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.
Q6: How stable are solutions of Metolazone derivatives in aqueous buffers?
Aqueous solutions of the parent compound, Metolazone, are not recommended for storage for more than one day.[1] It is advisable to prepare fresh solutions of this compound immediately before use to avoid potential degradation or precipitation over time.
Data Presentation
Table 1: Solubility of Metolazone (Parent Compound) in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | 60.3 mg/L | [4] |
| Ethanol | ~0.3 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL, 73 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| n-Butanol | Data not quantified | [6] |
| 0.01 N HCl | Data not quantified | [6] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a minimal volume of high-purity DMSO to the powder.
-
Vortex or sonicate the mixture until the compound is completely dissolved. This is your concentrated stock solution.
-
-
Preparation of Final Buffered Solution:
-
Measure the required volume of your desired aqueous buffer.
-
While vigorously stirring the buffer, slowly add the this compound stock solution dropwise.
-
Continue stirring for at least 15 minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is dissolved.
-
Protocol 2: pH Adjustment for Solubility Enhancement
-
Initial Suspension:
-
Suspend the weighed this compound powder in your desired buffer at an initial, lower pH (e.g., pH 7.4).
-
-
Titration:
-
Slowly add a dilute solution of a suitable base (e.g., 0.1 N NaOH) dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
Observe the clarity of the solution as the pH increases.
-
-
Determination of Solubilization pH:
-
Note the pH at which the this compound completely dissolves.
-
It is recommended to use a pH that is at least 1-2 units above the pKa of the compound if your experimental conditions allow.
-
-
Final pH Adjustment:
-
If necessary, adjust the final pH of the solution back to the desired experimental pH, being careful not to cause precipitation.
-
Visualizations
Caption: Workflow for solubilizing this compound using a co-solvent.
Caption: Relationship between pH, ionization state, and solubility of a weak acid.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. chembk.com [chembk.com]
- 5. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dissolution and polymorphism of metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Metolazone Diuretic Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with the thiazide-like diuretic, Metolazone. While the specific compound 2,2-Dimethyl Metolazone was not found in available literature, the information provided here for Metolazone is expected to be highly relevant for closely related derivatives. This guide provides troubleshooting advice and frequently asked questions to address common challenges and inconsistencies encountered during preclinical and clinical diuretic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Metolazone?
Metolazone is a quinazoline-sulfonamide diuretic that functions similarly to thiazide diuretics.[1] Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[2][3] This action blocks the reabsorption of sodium and chloride ions, leading to an increase in their excretion, along with water, thereby producing a diuretic effect.[1][4] Unlike some other thiazide-type diuretics, Metolazone has been noted to have some effect on the proximal convoluted tubule as well.[5]
Q2: What are the key pharmacokinetic parameters of Metolazone?
Oral Metolazone is absorbed variably, with peak plasma concentrations typically reached within 2 to 8 hours.[4][6] It is highly protein-bound (around 95%) and is primarily excreted unchanged in the urine.[4][7] The elimination half-life of Metolazone can range from 6 to 20 hours.[4][7] It's important to note that food can delay the absorption of Metolazone.[4]
Q3: Why is Metolazone sometimes used in combination with loop diuretics?
Metolazone is often used in combination with loop diuretics (e.g., furosemide) to overcome diuretic resistance.[8] Loop diuretics act on the thick ascending limb of the loop of Henle.[9] Chronic use of loop diuretics can lead to hypertrophy and increased sodium reabsorption in the distal convoluted tubule, diminishing their effect.[8] By inhibiting sodium reabsorption at this distal site, Metolazone produces a synergistic effect, leading to a more profound diuresis.[1] This strategy is known as sequential nephron blockade.[8]
Q4: Does renal function affect the efficacy of Metolazone?
A key advantage of Metolazone over many other thiazide diuretics is its retained efficacy in patients with impaired renal function.[1] It can produce a diuretic response even when the glomerular filtration rate (GFR) is below 30-40 mL/min.[1] However, severe renal impairment can affect its pharmacokinetics, potentially leading to drug accumulation.[6]
Troubleshooting Guide for Inconsistent Diuretic Study Results
Issue 1: Higher than expected variability in diuretic response between subjects.
Possible Causes and Solutions:
-
Genetic Variability: Polymorphisms in genes encoding for drug transporters or the Na+/Cl- symporter could contribute to inter-individual differences in response.
-
Recommendation: If feasible, genotype study subjects for relevant polymorphisms. Analyze data for correlations between genotype and diuretic response.
-
-
Differences in Baseline Hydration Status: Dehydrated subjects may exhibit a blunted diuretic response.
-
Recommendation: Standardize hydration protocols before drug administration. In animal studies, this can be achieved by providing a fixed volume of saline orally.[8]
-
-
Variable Food Intake: Food can delay the absorption of oral Metolazone, leading to inconsistent onset and peak of action.[4]
-
Recommendation: Administer the drug to fasted subjects to ensure more uniform absorption. For animal studies, ensure a consistent fasting period before dosing.[3]
-
-
Inconsistent Dosing Technique: Inaccurate dosing, especially in small animal studies, can be a major source of variability.
-
Recommendation: Ensure all personnel are properly trained in dosing techniques (e.g., oral gavage). Verify dose calculations and the concentration of the dosing solution.
-
Issue 2: The observed diuretic effect is less than anticipated.
Possible Causes and Solutions:
-
Inadequate Dose: The dose administered may be on the lower end of the dose-response curve, resulting in a suboptimal effect.[10]
-
Recommendation: Conduct a dose-response study to determine the optimal dose for the desired level of diuresis.
-
-
Diuretic Resistance: In studies involving subjects with conditions like heart failure or cirrhosis, pre-existing diuretic resistance can blunt the effect of Metolazone.[11]
-
Recommendation: Assess baseline renal function and history of diuretic use. Consider a combination therapy approach with a loop diuretic for subjects with suspected resistance.[8]
-
-
Incorrect Vehicle for Drug Formulation: The vehicle used to dissolve or suspend the drug may interfere with its absorption.
-
Recommendation: Use a validated and inert vehicle for your drug formulation. For preclinical studies, common vehicles include saline with a small percentage of a solubilizing agent like Tween 80.
-
-
-
Recommendation: Calibrate all instruments used for volume and electrolyte measurements. Use validated analytical methods for determining sodium, potassium, and chloride concentrations.[12]
-
Issue 3: Inconsistent results in urinary electrolyte measurements.
Possible Causes and Solutions:
-
Contamination of Urine Samples: Fecal contamination of urine samples in animal studies can significantly alter electrolyte readings.
-
Timing of Urine Collection: Electrolyte excretion rates vary throughout the day and in response to the diuretic's time-action profile.
-
Dietary Variations: The amount of sodium and potassium in the diet will directly impact their excretion in urine.
-
Recommendation: Provide a standardized diet to all study subjects for a period before and during the study to minimize dietary-induced variations in electrolyte excretion.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Metolazone in Healthy Chinese Volunteers after a Single Oral Dose. [14]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |
| 0.5 | 8.22 ± 2.03 | 1.5 ± 0.8 | 49.68 ± 12.34 | 7.8 ± 2.1 |
| 1.0 | 15.65 ± 3.98 | 1.8 ± 0.9 | 98.76 ± 25.43 | 8.1 ± 1.9 |
| 2.0 | 28.88 ± 7.54 | 2.5 ± 1.1 | 184.84 ± 48.76 | 8.5 ± 2.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Metolazone on Urine Output and Electrolyte Excretion in a Study of Patients with Advanced Heart Failure (in combination with loop diuretics). [15][16]
| Parameter | Furosemide Alone (Group F) | Furosemide + Metolazone (Group M) | p-value |
| Mean Daily Diuresis (mL) | 2050 ± 1120 | 2820 ± 900 | < 0.05 |
| Δ Weight (kg) | -3 ± 1.5 | -6 ± 2.3 | < 0.01 |
| Diuretic Response (mL/40mg Furosemide) | 541 ± 314 | 940 ± 149 | < 0.01 |
| Serum Sodium at Discharge (mEq/L) | 137.8 ± 4.3 | 138.6 ± 4.5 | NS |
| Serum Potassium at Discharge (mEq/L) | 4.1 ± 0.6 | 4.0 ± 0.7 | NS |
Data are presented as mean ± standard deviation. NS = Not Significant.
Detailed Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats
This protocol is a general guideline for assessing the diuretic effect of a test compound like Metolazone in a rodent model.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature and light-controlled environment with free access to standard chow and water.
2. Materials:
-
Metabolic cages for individual housing and separation of urine and feces.[8]
-
Oral gavage needles.
-
Graduated cylinders for urine volume measurement.
-
Flame photometer or ion-selective electrodes for electrolyte analysis (Na+, K+, Cl-).
-
Test compound (e.g., Metolazone) and vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Positive control: Furosemide (e.g., 10 mg/kg).
-
Negative control: Vehicle only.
3. Procedure:
-
Fast the rats for 18 hours before the experiment, with free access to water.[3]
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (Furosemide), and Test compound group(s) at different doses.
-
Administer the vehicle, positive control, or test compound orally via gavage.
-
Immediately after dosing, administer a saline load (e.g., 25 ml/kg, orally) to all animals to ensure a measurable urine output.[5]
-
Place each rat in an individual metabolic cage.
-
Collect urine for a specified period, typically 5 or 6 hours.[8]
-
At the end of the collection period, record the total urine volume for each animal.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.[12]
4. Data Analysis:
-
Calculate the mean urine volume and electrolyte excretion for each group.
-
Compare the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Diuretic action can be expressed as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
Protocol 2: Pharmacokinetic Study of Oral Metolazone in a Canine Model
This protocol provides a framework for determining the pharmacokinetic profile of an oral diuretic formulation in dogs.
1. Animals:
-
Healthy adult Beagle dogs.
-
Ensure animals are healthy based on physical examination and baseline bloodwork.
-
Acclimatize dogs to the study environment.
2. Materials:
-
Test compound formulation (e.g., Metolazone tablets or capsules).
-
Catheters for intravenous blood collection.
-
Syringes and blood collection tubes (e.g., containing EDTA or heparin).
-
Centrifuge for plasma separation.
-
Validated analytical method for quantifying the drug in plasma (e.g., LC-MS/MS).
3. Procedure:
-
Fast the dogs overnight (approximately 12 hours) before drug administration, with free access to water.
-
On the morning of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for blood sampling.
-
Collect a pre-dose (time 0) blood sample.
-
Administer the oral dose of the test compound.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Process the blood samples immediately by centrifugation to obtain plasma.
-
Store the plasma samples frozen (e.g., at -80°C) until analysis.
-
Analyze the plasma samples to determine the concentration of the test drug at each time point using a validated analytical method.
4. Data Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (elimination half-life)
-
CL/F (apparent total body clearance)
-
Vd/F (apparent volume of distribution)
-
Visualizations
References
- 1. Use of Urine Electrolytes and Urine Osmolality in the Clinical Diagnosis of Fluid, Electrolytes, and Acid-Base Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Metolazone Monograph for Professionals - Drugs.com [drugs.com]
- 7. ichgcp.net [ichgcp.net]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care [timeofcare.com]
- 11. Improving Diuretic Response in Heart Failure by Implementing a Patient-Tailored Variability and Chronotherapy-Guided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of urine electrolytes: clinical significance and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmchs.org [mmchs.org]
- 14. Pharmacokinetic study of single- and multiple-dosing with metolazone tablets in healthy Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Metolazone Administration on Congestion, Diuretic Response and Renal Function in Patients with Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Metolazone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Metolazone and its metabolites. While the specific compound "2,2-Dimethyl Metolazone" was not identified as a known metabolite in the reviewed literature, this guide will focus on the common challenge of separating the parent drug, Metolazone, from its hydroxylated metabolites, which are the primary products of its biotransformation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC separation of Metolazone and its more polar metabolites.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between Metolazone and Metabolite Peaks | Inadequate separation between the parent drug and its more polar hydroxylated metabolites. | 1. Optimize Mobile Phase Composition: - Increase Aqueous Phase Percentage: Gradually increase the proportion of the aqueous component (e.g., water or buffer) in the mobile phase. This will increase the retention time of the more polar metabolites, improving separation from the less polar parent drug. - Adjust pH: Modify the pH of the mobile phase. For ionizable compounds, changing the pH can alter their retention behavior and improve selectivity. Experiment with a pH range around the pKa of Metolazone and its metabolites. - Change Organic Modifier: If using acetonitrile, consider switching to methanol or vice versa. Different organic solvents can offer different selectivities for closely eluting compounds.2. Modify Stationary Phase: - Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can provide alternative selectivities for aromatic and polar compounds.3. Adjust Flow Rate: - Decrease Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time. |
| Peak Tailing of Metolazone or Metabolite Peaks | Interaction of basic analytes with acidic silanol groups on the silica-based column packing. | 1. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the presence of free silanol groups.2. Add a Mobile Phase Modifier: - Acidic Additive: Incorporate a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This can protonate the silanol groups and reduce their interaction with the analytes. - Basic Additive: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the analyte for active sites on the stationary phase.3. Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups. |
| Broad Peaks | Extra-column band broadening, poor column efficiency, or secondary interactions. | 1. Minimize Tubing Length and Diameter: Keep the tubing connecting the injector, column, and detector as short and narrow as possible to reduce dead volume.2. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.3. Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.4. Optimize Injection Volume and Solvent: Inject a smaller volume or ensure the sample solvent is compatible with the mobile phase (ideally, dissolve the sample in the mobile phase). |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or pump performance. | 1. Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas them thoroughly to prevent bubble formation.2. Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.3. Check Pump Performance: Prime the pump and check for leaks. Ensure a consistent and pulse-free flow. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Metolazone?
A1: The metabolism of Metolazone is not extensive, with a large portion of the drug being excreted unchanged[1][2]. The primary metabolic pathway is hydroxylation, leading to the formation of more polar, hydroxylated metabolites. Further oxidation of these hydroxylated metabolites can also occur[3]. The specific structures of all metabolites are not extensively detailed in readily available literature.
Q2: What type of HPLC column is best suited for separating Metolazone and its metabolites?
A2: A reversed-phase C18 column is a good starting point for method development. However, to optimize the separation of the parent drug from its more polar hydroxylated metabolites, a C18 column with high purity silica and good end-capping is recommended to minimize peak tailing. If resolution is challenging, exploring columns with alternative selectivities, such as phenyl-hexyl or polar-embedded phases, may be beneficial.
Q3: How does the mobile phase pH affect the separation?
A3: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Metolazone and its metabolites. By adjusting the pH, you can control the degree of ionization of the analytes and the stationary phase's surface charge (residual silanols). This can alter the hydrophobic and ionic interactions, leading to changes in selectivity and resolution. It is generally advisable to work at a pH where the analytes are in a single, stable ionization state.
Q4: Is gradient or isocratic elution preferred for this separation?
A4: For separating a parent drug from its more polar metabolites, gradient elution is often advantageous. A gradient program allows for the efficient elution of both the less retained (more polar) metabolites and the more retained parent drug within a reasonable run time. A shallow gradient can be particularly effective in resolving closely eluting peaks.
Q5: How can I improve the sensitivity of my method for detecting low-level metabolites?
A5: To enhance sensitivity, you can:
-
Optimize the detector wavelength: Determine the UV maximum absorbance for both Metolazone and its metabolites.
-
Increase the injection volume: Be mindful that this can lead to peak broadening if the sample solvent is stronger than the mobile phase.
-
Use a more sensitive detector: A mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity compared to a UV detector.
-
Employ sample enrichment techniques: Solid-phase extraction (SPE) can be used to concentrate the analytes from a larger sample volume before HPLC analysis.
Experimental Protocols
General HPLC Method for the Separation of Metolazone and its Hydroxylated Metabolites
This protocol provides a starting point for method development. Optimization will be required based on the specific metabolites of interest and the HPLC system used.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 235 nm |
Note: This is a generic method. The gradient profile, mobile phase composition, and other parameters should be optimized to achieve the desired separation.
Visualizations
Caption: A typical experimental workflow for the analysis of Metolazone and its metabolites from biological samples.
Caption: A logical troubleshooting workflow for addressing poor peak resolution in the HPLC separation of Metolazone and its metabolites.
References
Technical Support Center: Synthesis of Metolazone and Management of Related Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and mitigating byproducts generated during the synthesis of Metolazone. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during Metolazone synthesis?
A1: The synthesis of Metolazone, a quinazoline diuretic, typically starts from 2-methyl-5-chloroaniline and involves several key steps including acetylation, chlorosulfonation, ammonolysis, and cyclization.[] During this process, several known impurities can be formed, which are designated by the European Pharmacopoeia as Impurities A, B, C, D, and E.
Q2: A compound labeled "2,2-Dimethyl Metolazone" was expected in our synthesis. Is this a known byproduct?
A2: Based on available scientific literature and chemical databases, "this compound" is not a recognized impurity or a standard nomenclature for a known byproduct of Metolazone synthesis. It is highly probable that this is a typographical error and the intended compound of interest is Metolazone or one of its known impurities. We recommend verifying the chemical structure and analytical data of the observed compound against the profiles of Metolazone and its established impurities.
Q3: What are the potential sources of impurities in the Metolazone synthesis pathway?
A3: Impurities can arise from various stages of the manufacturing process. These include:
-
Starting materials and reagents: Purity of the initial 2-methyl-5-chloroaniline and other reactants is crucial.
-
Side reactions: Incomplete reactions or competing reaction pathways can lead to the formation of byproducts. For instance, isomers of the starting material or intermediates can lead to the formation of isomeric impurities.
-
Degradation products: The active pharmaceutical ingredient (API) can degrade under certain conditions of heat, light, or pH, forming degradation products.
-
Residual solvents and catalysts: These are inorganic or organic materials used during the synthesis that are not completely removed.
Troubleshooting Guide
Issue 1: An unknown peak is consistently observed in our HPLC chromatogram during in-process control.
Possible Cause & Mitigation:
-
Incomplete Reaction: One of the intermediates may not be fully consumed.
-
Mitigation: Review the reaction time, temperature, and stoichiometry of reagents for the preceding step. Consider increasing the reaction time or adjusting the temperature as per literature recommendations. For example, in the initial acetylation of 2-methyl-5-chloroaniline, ensure complete conversion before proceeding to chlorosulfonation.
-
-
Formation of a Known Impurity: The peak may correspond to one of the known Metolazone impurities (A, B, C, D, or E).
-
Mitigation: Obtain reference standards for the known impurities to confirm the identity of the peak by comparing retention times. Once identified, specific mitigation strategies for that impurity can be implemented (see below).
-
-
Novel Impurity: If the peak does not correspond to any known intermediate or impurity, it may be a novel byproduct.
-
Mitigation: Isolate the impurity using preparative HPLC for structural elucidation via techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the structure will provide clues about its formation pathway and how to control it.
-
Issue 2: The level of Metolazone Impurity A is above the acceptable limit.
Possible Cause & Mitigation:
-
Isomeric Impurity in Starting Material: Metolazone Impurity A is the meta-isomer. Its presence is often linked to the presence of the corresponding meta-isomer in the 2-methylaniline starting material.
-
Mitigation: Source high-purity 2-methyl-5-chloroaniline with a low content of its isomers. Implement stringent quality control checks on incoming raw materials using a validated analytical method.
-
Issue 3: High levels of Metolazone Impurity C (Desmethyl Metolazone) are detected.
Possible Cause & Mitigation:
-
Side Reaction during Cyclization: Impurity C is the N-desmethyl analog of Metolazone. Its formation can be attributed to a side reaction during the quinazoline ring formation if a demethylating agent or condition is present.
-
Mitigation: Carefully control the reaction conditions during the cyclization step. Optimize the temperature and reaction time to favor the formation of Metolazone over the desmethyl impurity. Ensure the absence of any contaminants that could facilitate demethylation.
-
Issue 4: The final product shows significant degradation after storage.
Possible Cause & Mitigation:
-
Hydrolytic or Oxidative Degradation: Metolazone can be susceptible to degradation in the presence of moisture or oxygen, especially at elevated temperatures.
-
Mitigation: Store the final product in well-sealed containers with desiccants to protect from moisture. Consider packaging under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to understand the degradation pathways and develop a stability-indicating analytical method.[2]
-
Data on Metolazone Impurities
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Metolazone | 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | C₁₆H₁₆ClN₃O₃S | 365.83 |
| Impurity A | (2RS)-7-Chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-6-sulphonamide | C₁₆H₁₆ClN₃O₃S | 365.83 |
| Impurity B | Not specified in readily available literature | C₁₆H₁₆ClN₃O₃S | 365.83 |
| Impurity C | (2RS)-7-Chloro-2-methyl-4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (Desmethyl Metolazone) | C₁₅H₁₄ClN₃O₃S | 351.81 |
| Impurity D | Not specified in readily available literature | C₁₆H₁₄ClN₃O₃S | 363.82 |
| Impurity E | 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide | C₁₄H₁₄ClN₃O₃S | 339.80 |
Experimental Protocols
Protocol 1: HPLC Method for Metolazone and its Impurities (Based on European Pharmacopoeia)
This method is designed for the separation and quantification of Metolazone and its known impurities A, B, C, D, and E.
-
Chromatographic System:
-
Column: A stainless steel column (e.g., 150 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (C18), with a particle size of 5 µm.
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact composition and gradient program should be as per the specific monograph in the European Pharmacopoeia. A common mobile phase composition is a mixture of methanol and 0.02 M phosphate buffer (pH 3.0) in a 70:30 v/v ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 235 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature as per the monograph.
-
-
Sample Preparation:
-
Standard Solution: Dissolve a accurately weighed quantity of Metolazone reference standard and its impurities in the mobile phase to obtain a known concentration.
-
Test Solution: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a similar concentration to the standard solution.
-
-
System Suitability:
-
The European Pharmacopoeia specifies resolution requirements between critical peak pairs to ensure the method's performance. For instance, a minimum resolution of 1.6 between impurity E and C, and 1.5 between impurity A and B might be required.
-
Visualizations
References
addressing matrix effects in mass spectrometry analysis of 2,2-Dimethyl Metolazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of 2,2-Dimethyl Metolazone. Given the limited direct literature on this specific analog, the guidance provided is based on established methods for its parent compound, metolazone, and general principles of bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[1] These effects can compromise the reliability of pharmacokinetic and other quantitative studies.
Q2: I am observing poor sensitivity and inconsistent results. Could this be due to matrix effects?
A2: Yes, poor sensitivity, inconsistent peak areas, and high variability between samples are common symptoms of significant matrix effects, particularly ion suppression.[1] It is crucial to evaluate for matrix effects during method development to ensure the accuracy and precision of your results.
Q3: What are the most common strategies to mitigate matrix effects for a compound like this compound?
A3: The most effective strategies include:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering matrix components before analysis.[3][4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is critical.[3][5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.
Q4: Is a simple protein precipitation sufficient for plasma samples?
A4: While simple and fast, protein precipitation may not provide a clean enough extract for all LC-MS/MS systems and may lead to significant matrix effects.[6] For higher sensitivity and robustness, more selective techniques like LLE or SPE are often recommended.[3][4]
Q5: What type of internal standard is best for the analysis of this compound?
A5: A stable isotope-labeled version of this compound would be the ideal internal standard. If a specific SIL-IS for the dimethyl analog is unavailable, a SIL-IS of metolazone could be a suitable alternative, though its ability to perfectly mimic the analyte's behavior should be carefully validated. Using a structurally similar but not isotopically labeled compound (analog internal standard) is a less desirable option as it may not co-elute and experience the same degree of matrix effect.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Signal / Poor Sensitivity | Ion suppression from co-eluting matrix components. | 1. Improve Sample Cleanup: Switch from protein precipitation to LLE or SPE. 2. Optimize Chromatography: Modify the gradient, mobile phase, or column to better separate the analyte from interferences. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different sample lots. | 1. Implement a Robust Sample Preparation Method: SPE is often more reproducible than LLE. 2. Use a Stable Isotope-Labeled Internal Standard: This will compensate for sample-to-sample variations in matrix effects. |
| Poor Peak Shape | Matrix components interfering with the chromatography. | 1. Enhance Sample Preparation: Ensure the final extract is clean and compatible with the mobile phase. 2. Use a Guard Column: This can protect the analytical column from strongly retained matrix components. |
| Calibration Curve Fails Linearity | Matrix effects are concentration-dependent. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples. 2. Employ a SIL-Internal Standard: This will help to normalize the response across the calibration range. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a method for metolazone and is a suitable starting point for this compound.[3][4]
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled analog).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters
These are suggested starting parameters based on methods for metolazone.[3][6]
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: These will need to be optimized for this compound. For metolazone, a common transition is m/z 366.1 -> 259.1.[3][7] The addition of two methyl groups will increase the precursor mass.
-
Collision Energy and other MS parameters: Optimize by infusing a standard solution of this compound.
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for metolazone from a validated LC-MS/MS method in rat plasma, which can serve as a benchmark when developing a method for its dimethyl analog.[8]
| Analyte | Nominal Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Metolazone | 0.05 | 75.25 | 9.80 | 90.20 | 10.20 |
| Metolazone | 0.5 | 78.60 | 6.95 | 93.50 | 6.68 |
| Metolazone | 80 | 80.26 | 4.60 | 90.95 | 5.50 |
| Metolazone | 200 | 80.53 | 3.10 | 89.85 | 3.85 |
| Internal Standard | 200 | 93.60 | 3.15 | 92.90 | 3.06 |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting analytical issues.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jfda-online.com [jfda-online.com]
- 4. "Development of a LC-MS/MS-based method for determining metolazone conc" by Y.-A. Chen and K.-Y. Hsu [jfda-online.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
improving the yield of 2,2-Dimethyl Metolazone synthesis reactions
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 2,2-Dimethyl Metolazone?
A1: The synthesis of this compound would likely follow the established route for Metolazone, with an additional final step for dimethylation at the C2 position. The general strategy involves a multi-step synthesis starting from 2-methyl-5-chloroaniline.[1] This precursor undergoes acetylation, chlorosulfonation, and ammonolysis to form a key intermediate.[1] This intermediate is then cyclized with o-toluidine to form the quinazolinone core of Metolazone. The final proposed step would be the selective dimethylation of the C2 position.
Q2: What are the critical parameters to control for improving the yield of the initial Metolazone synthesis?
A2: Key parameters for optimizing the synthesis of the Metolazone backbone include reaction temperature, time, and the purity of reagents and solvents. For the cyclization step, the choice of condensing agent is crucial. While various methods exist for quinazolinone synthesis, including microwave-assisted and metal-catalyzed reactions, traditional methods often provide a solid baseline for optimization.[2][3]
Q3: What are the expected challenges in the final dimethylation step to produce this compound?
A3: The primary challenges in the proposed dimethylation step would be achieving selective C2-dimethylation without N-alkylation or other side reactions. The choice of methylating agent and reaction conditions will be critical. Strong bases and methyl halides, for example, could lead to a mixture of products. Milder, more selective reagents and carefully controlled stoichiometry will be necessary to favor the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Metolazone Backbone Synthesis | Incomplete reaction during cyclization. | - Increase reaction time or temperature. - Ensure anhydrous conditions, as moisture can quench reagents. - Use a more efficient condensing agent. |
| Side product formation. | - Analyze byproducts using techniques like LC-MS or NMR to understand side reactions. - Adjust stoichiometry of reactants. | |
| Purification losses. | - Optimize recrystallization solvent system. - Consider column chromatography for purification of the crude product. | |
| Incomplete C2-Dimethylation | Insufficient reactivity of the methylating agent. | - Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide). - Increase the reaction temperature. |
| Steric hindrance at the C2 position. | - This is an inherent challenge. Prolonged reaction times or more potent reagents might be necessary. | |
| Formation of N-Alkylated Byproducts | Non-selective methylation. | - Use a bulkier base to favor C-alkylation over N-alkylation. - Employ a protecting group strategy for the nitrogen atoms if selectivity remains an issue. |
| Reaction conditions are too harsh. | - Lower the reaction temperature. - Use a milder methylating agent. | |
| Difficulty in Product Purification | Product and starting material have similar polarity. | - If recrystallization is ineffective, utilize column chromatography with a shallow gradient. - Consider derivatization of the unreacted starting material to facilitate separation. |
| Oily or non-crystalline product. | - Try different solvent systems for recrystallization. - Purify via column chromatography and then attempt recrystallization of the purified fractions. |
Experimental Protocols
Protocol 1: Synthesis of Metolazone (Adapted from general quinazolinone synthesis)
This protocol is a generalized procedure and may require optimization.
Materials:
-
5-Chloro-2-methyl-4-aminosulfonylacetanilide (Intermediate)
-
o-Toluidine
-
Phosphorus trichloride
-
Toluene (anhydrous)
-
Sodium bicarbonate solution
-
Sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-Chloro-2-methyl-4-aminosulfonylacetanilide intermediate and o-toluidine in anhydrous toluene.
-
Slowly add phosphorus trichloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Metolazone.
-
Purify the crude product by recrystallization from ethanol to yield pure Metolazone.
Protocol 2: Hypothetical C2-Dimethylation of Metolazone Precursor
This is a proposed protocol and requires significant optimization.
Materials:
-
Metolazone precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Sodium hydride or Lithium diisopropylamide)
-
Methyl iodide
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Metolazone precursor in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base to the solution and stir for 30 minutes to an hour to allow for deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
enhancing the stability of 2,2-Dimethyl Metolazone stock solutions
Technical Support Center: 2,2-Dimethyl Metolazone
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound, like its parent compound Metolazone, is expected to have high solubility in organic solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1] Metolazone has a solubility of approximately 25 mg/mL in both DMSO and DMF.[1] Ethanol can also be used, but the solubility is significantly lower, at around 0.3 mg/mL.[1] For most applications, DMSO is the preferred solvent due to its high solubilizing power and compatibility with many experimental systems.[2][3]
Q2: My compound precipitated after diluting my DMSO stock solution into an aqueous buffer. What happened and how can I fix it?
A2: This is a common issue. Metolazone is sparingly soluble in aqueous buffers.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its final concentration exceeds its aqueous solubility limit. To resolve this, you can try:
-
Increasing the final volume of the aqueous buffer to lower the final concentration of the compound.
-
Adding a surfactant or co-solvent to the aqueous buffer to increase solubility.
-
Preparing an intermediate dilution in a solvent miscible with both DMSO and water, such as ethanol, before the final dilution into the aqueous buffer.
-
For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve Metolazone at approximately 0.5 mg/mL.[1]
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Long-term stability is best achieved by storing stock solutions at low temperatures. For stock solutions prepared in DMSO, storage at -20°C or -80°C is recommended.[2][4] Solutions in DMSO may be stored desiccated at -20°C for up to two months.[4] The solid form of Metolazone is stable for at least four years when stored at -20°C.[1] It is strongly advised not to store aqueous dilutions for more than one day.[1] Always protect solutions from light by using amber vials or by wrapping containers in foil.[5]
Q4: I am observing unexpected results or new peaks in my analysis (e.g., HPLC, LC-MS). Could my stock solution be degrading?
A4: Yes, this is possible. Degradation can be caused by several factors, including improper storage temperature, exposure to light, pH instability, or repeated freeze-thaw cycles. A known degradation pathway for Metolazone involves hydrolysis.[6] To confirm degradation, you should run a fresh sample prepared from a new stock solution as a control. An accelerated stability study can also help identify the cause.
Troubleshooting Guide
This guide provides a logical workflow for addressing common issues with this compound stock solutions.
Caption: Troubleshooting workflow for common stock solution issues.
Quantitative Data Summary
Table 1: Solubility of Metolazone in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [2] |
| DMSO | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~0.3 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Reference |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO | -20°C | Up to 2 months | [4] |
| Stock Solution | DMSO | -80°C | ≥ 2 years | [2] |
| Aqueous Dilution | Aqueous Buffer | 4°C or RT | ≤ 1 day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, weigh 5 mg of the compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. For 5 mg of compound to make a 25 mg/mL solution, add 200 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, use gentle warming (in a 37°C water bath) or sonication to aid dissolution.[2] Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure. Store immediately at -20°C or -80°C.
Protocol 2: General Accelerated Stability Study
This protocol outlines a method to assess the stability of your stock solution under stress conditions.
Caption: Experimental workflow for an accelerated stability study.
-
Preparation: Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area of the parent compound. This serves as your baseline control.
-
Incubation: Aliquot the remaining stock solution into separate vials and store them under different conditions:
-
Control: -20°C, protected from light.
-
Refrigerated: 4°C, protected from light.
-
Accelerated: 40°C, protected from light.
-
-
Time-Point Analysis: After a predetermined time (e.g., 1, 3, 7, and 14 days), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the samples to come to room temperature and analyze them using the same analytical method as the T=0 sample.
-
Data Evaluation: Compare the peak area of the parent compound in the stored samples to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
Potential Degradation Pathway
Metolazone can undergo degradation under various stress conditions, with hydrolysis being a key pathway. The following diagram illustrates a potential degradation mechanism based on studies of Metolazone.[6]
Caption: Potential hydrolytic degradation pathway for Metolazone.
References
resolving peak tailing for 2,2-Dimethyl Metolazone in chromatography
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving common issues encountered during chromatographic analysis.
Troubleshooting Guide: Resolving Peak Tailing for 2,2-Dimethyl Metolazone
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound, a basic compound prone to this issue.
Understanding the Problem:
Peak tailing occurs when the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase. The primary cause is typically the interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing material.[1][2][3]
Initial Assessment:
Before making any changes to your method, it's crucial to quantify the extent of the tailing. This is done by calculating the tailing factor or asymmetry factor (As). An ideal peak has an As of 1.0. A value greater than 1.2 is generally considered to be tailing.[2][4]
| Asymmetry Factor (As) | Peak Shape | Interpretation |
| As = 1 | Symmetrical | Ideal |
| As > 1.2 | Tailing | Significant peak tailing, requires troubleshooting |
| As < 1 | Fronting | Peak fronting, a different issue |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for basic compounds like this compound?
A1: The most common causes include:
-
Secondary Silanol Interactions: The primary cause is the interaction between the positively charged basic analyte and negatively charged residual silanol groups on the silica stationary phase.[1][2][5]
-
Improper Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the basic analyte.[3][4][5]
-
Column Degradation: Over time, columns can degrade, leading to the exposure of more active silanol sites.[4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3][4]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4][6]
-
Contamination: Contaminants in the sample or mobile phase can interact with the column and cause tailing.[3]
Q2: How does the mobile phase pH affect peak tailing for this compound?
A2: The mobile phase pH is a critical parameter. For basic compounds, a lower pH (typically between 2 and 4) is often used to suppress the ionization of residual silanol groups on the stationary phase.[1][2][4] By keeping the silanols in their neutral form, the secondary interactions with the basic analyte are minimized, leading to a more symmetrical peak shape. However, it's important to ensure that the analyte of interest remains retained and stable at the chosen pH.
Q3: Can the choice of column impact peak tailing?
A3: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds.[1] Consider the following:
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing their availability for secondary interactions.[2][4]
-
Type B Silica Columns: These are made from high-purity silica with a lower concentration of acidic silanol groups compared to older Type A silica.[1]
-
Hybrid Silica Columns: These columns incorporate organic modifications into the silica matrix, which can shield the silanol groups and improve peak shape.[1]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
A4: Yes, mobile phase additives can be very effective. A common approach is to add a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase.[1][7] TEA acts as a competing base, binding to the active silanol sites and preventing the analyte from interacting with them. Typically, a concentration of 10-25 mM TEA is sufficient.
Experimental Protocols
Here are some detailed methodologies to address peak tailing for this compound.
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the optimal mobile phase pH to minimize peak tailing.
-
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid or trifluoroacetic acid (TFA)
-
Ammonium acetate or formate
-
pH meter
-
-
Procedure:
-
Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). A typical mobile phase composition could be ACN:Water with a buffer. For example, 50:50 ACN:20mM Ammonium Formate.
-
Adjust the pH of the aqueous portion of the mobile phase using a suitable acid (e.g., formic acid).
-
Equilibrate the column with the first mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the asymmetry factor.
-
Repeat steps 3-5 for each mobile phase pH.
-
-
Expected Outcome: A lower pH should result in a more symmetrical peak with a lower asymmetry factor.
Protocol 2: Evaluation of Mobile Phase Additives
-
Objective: To assess the effect of a basic additive on peak shape.
-
Materials:
-
Same as Protocol 1, with the addition of Triethylamine (TEA).
-
-
Procedure:
-
Prepare a mobile phase at the optimal pH determined in Protocol 1.
-
Prepare a second mobile phase with the same composition but with the addition of 25 mM TEA to the aqueous portion.
-
Equilibrate the column with the mobile phase without TEA and inject the standard.
-
Record the chromatogram and calculate the asymmetry factor.
-
Equilibrate the column with the mobile phase containing TEA and inject the standard.
-
Record the chromatogram and calculate the asymmetry factor.
-
-
Expected Outcome: The addition of TEA should significantly reduce peak tailing and result in an asymmetry factor closer to 1.
Visualizations
Below are diagrams to illustrate the key concepts and workflows discussed in this guide.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
dealing with variability in animal model response to 2,2-Dimethyl Metolazone
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Metolazone in animal models. Metolazone is a quinazoline diuretic, similar in action to thiazide diuretics, that inhibits sodium reabsorption in the renal tubules, leading to increased water and electrolyte excretion.[1][2] Variability in animal model response is a common challenge in preclinical studies. This guide is designed to help researchers identify potential sources of variability and provide systematic approaches to optimize experimental design and ensure reproducible results.
It is important to note that the compound "2,2-Dimethyl Metolazone" was not found in the available scientific literature. The information provided here pertains to Metolazone . The chemical name for Metolazone is 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide, and the "2-methyl" designation in its structure may be a source of the query.[3] Researchers should verify the chemical structure and name of the compound being used.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Metolazone?
A1: Metolazone is a thiazide-like diuretic that primarily acts on the distal convoluted tubule of the nephron in the kidney.[2] It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride ions back into the bloodstream. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis.[2] It also has a lesser effect on the proximal convoluted tubule.[4][5]
Q2: What are the common animal models used for studying Metolazone?
A2: Dogs have been frequently used to study the diuretic action and pharmacokinetics of Metolazone.[5] Studies in dogs have helped to elucidate its sites of action within the nephron.[5] While specific studies on other models are less commonly cited in the general literature, rodents (rats and mice) are standard models for preclinical diuretic and cardiovascular research.
Q3: What are the expected pharmacokinetic parameters of Metolazone?
A3: In humans, oral Metolazone is rapidly absorbed, with peak plasma concentrations occurring around 1.5 to 4 hours after administration. The mean elimination half-life is approximately 6 to 8 hours, and it is primarily excreted in the urine.[6] Pharmacokinetic parameters can vary significantly between species, and it is crucial to determine these in the specific animal model being used. One study in normal human subjects found the elimination rate constant to be 0.13 hr-1.[7]
Q4: Can Metolazone be used in combination with other diuretics?
A4: Yes, Metolazone is sometimes used in combination with loop diuretics, such as furosemide.[1][8] This combination can produce a synergistic effect, leading to a more potent diuresis, particularly in cases of diuretic resistance.[1] The two drugs act on different parts of the nephron, enhancing their overall effect.[1]
Troubleshooting Guide: Variability in Animal Model Response
Variability in the diuretic response to Metolazone can arise from numerous factors. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-individual variability in diuretic response | Genetic differences within the animal strain: Different genetic backgrounds can lead to variations in drug metabolism and receptor sensitivity. | - Use a genetically homogenous, inbred strain of animals.- Increase the sample size to account for variability and improve statistical power.- If using an outbred stock, ensure proper randomization of animals to treatment groups. |
| Animal Health Status: Underlying health conditions, particularly renal impairment, can significantly alter diuretic response.[7] | - Ensure all animals are healthy and free from disease before starting the experiment.- Perform a health screen, including basic blood chemistry to check renal function (e.g., creatinine levels). | |
| Sex differences: Hormonal differences between males and females can influence drug metabolism and fluid balance. | - Use animals of a single sex for the initial study to reduce variability.- If both sexes are used, ensure equal representation in each group and analyze the data for sex-specific effects. | |
| Inconsistent or lower-than-expected diuretic effect | Incorrect drug dosage or administration: Errors in dose calculation, preparation, or administration route can lead to suboptimal drug exposure. | - Double-check all dose calculations and ensure accurate weighing of the compound.- Validate the drug administration technique (e.g., oral gavage, intravenous injection) to ensure consistent delivery.- For oral administration, consider the effect of food on drug absorption, as food can delay Metolazone absorption.[6] |
| Poor drug solubility or stability: Metolazone is sparingly soluble in water.[2] Improper formulation can lead to incomplete dissolution and reduced bioavailability. | - Use a suitable vehicle for drug solubilization. Refer to established protocols or perform solubility testing.- Prepare fresh drug solutions for each experiment to avoid degradation. | |
| Diuretic resistance: Chronic administration of diuretics can lead to a blunted response over time. | - If conducting a chronic study, be aware of the potential for diuretic resistance.- Consider a "drug holiday" or combination therapy with a diuretic acting on a different part of the nephron.[1] | |
| Unexpected adverse effects (e.g., excessive dehydration, electrolyte imbalance) | Dose is too high for the specific animal model or strain. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.- Start with a lower dose and titrate upwards based on the observed diuretic response and animal welfare. |
| Interaction with other compounds: Anesthetics, analgesics, or other experimental compounds can interact with Metolazone and potentiate its effects. | - Review the pharmacology of all co-administered drugs for potential interactions.- If possible, avoid co-administration of drugs that may affect renal function or fluid balance. | |
| Dehydration prior to drug administration. | - Ensure animals have free access to water before and during the experiment, unless water restriction is part of the experimental design. |
Experimental Protocols
Key Experiment: Evaluation of Diuretic Activity in a Rodent Model
This protocol provides a general framework for assessing the diuretic effect of Metolazone in rats. It should be adapted and optimized for the specific research question and animal model.
Materials:
-
Metolazone
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Metabolic cages for urine collection
-
Saline solution (0.9% NaCl)
-
Analytical balance
-
Oral gavage needles
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) to the metabolic cages for at least 3 days prior to the experiment. Provide free access to food and water.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform state of hydration and gastrointestinal content.
-
Hydration: Administer a saline solution (25 mL/kg, orally) to all animals to ensure a baseline level of hydration and promote urine flow.
-
Drug Administration:
-
Divide animals into at least three groups: Vehicle control, Metolazone low dose (e.g., 1 mg/kg), and Metolazone high dose (e.g., 5 mg/kg).
-
Prepare Metolazone solutions in the chosen vehicle.
-
Administer the vehicle or Metolazone solution orally via gavage at a volume of 5 mL/kg.
-
-
Urine Collection:
-
Place the animals back into the metabolic cages immediately after dosing.
-
Collect urine at predetermined time points (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).
-
-
Data Collection and Analysis:
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte.
-
Compare the urine volume and electrolyte excretion between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Metolazone in the distal convoluted tubule.
Caption: A logical workflow for troubleshooting variability in animal model response.
References
- 1. Metolazone - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Metolazone | C16H16ClN3O3S | CID 4170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of metolazone in normal subjects and in patients with cardiac or renal failure | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Inhibitory Effect of 2,2-Dimethyl Metolazone on the Na-Cl Cotransporter (NCC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metolazone, a quinazoline-based diuretic, functions by inhibiting the NCC in the distal convoluted tubule of the kidney, leading to increased sodium and chloride excretion.[1][2] This mechanism of action is shared by other thiazide and thiazide-like diuretics, including hydrochlorothiazide, chlorthalidone, and indapamide.[3] This guide details established in vitro methods for quantifying and comparing the inhibitory potency of these compounds against the NCC.
Comparative Analysis of NCC Inhibitors
While a direct head-to-head comparison including 2,2-Dimethyl Metolazone is not possible due to the absence of published data, we can establish a baseline for comparison with existing NCC inhibitors. The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Qualitative and Quantitative Comparison of NCC Inhibitors
| Compound | Class | Potency Ranking (Qualitative) | Reported IC50 (μM) | Notes |
| Polythiazide | Thiazide | 1 | Data not consistently reported in comparative studies | Often cited as one of the most potent thiazides. |
| Metolazone | Thiazide-like | 2 | ~0.43 [4] | A potent inhibitor with a distinct chemical structure from thiazides.[5] |
| Bendroflumethiazide | Thiazide | 3 | Data not consistently reported in comparative studies | |
| Trichloromethiazide | Thiazide | 4 | Data not consistently reported in comparative studies | |
| Chlorthalidone | Thiazide-like | 5 | Data not consistently reported in comparative studies | Known for its long half-life.[6] |
| Hydrochlorothiazide (HCTZ) | Thiazide | Not explicitly ranked in the same study | Variable, requires specific experimental context | One of the most commonly prescribed thiazide diuretics. |
| Indapamide | Thiazide-like | Not explicitly ranked in the same study | Variable, requires specific experimental context | Exhibits additional vasodilatory effects. |
Note: The potency ranking is based on a study on rat NCC.[7] IC50 values can vary significantly based on the experimental system (e.g., cell type, NCC species) and assay conditions.
Signaling Pathway of NCC Inhibition
The primary mechanism of action for thiazide and thiazide-like diuretics is the direct inhibition of the Na-Cl cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule of the kidney.
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other compounds, the following established in vitro assays are recommended.
Chloride Influx Assay in HEK293 Cells
This assay measures NCC-mediated chloride influx using a chloride-sensitive fluorescent protein.[3][5]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive yellow fluorescent protein (YFP) in a suitable culture medium.
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere and reach confluence.
-
NCC Activation: To activate the NCC, incubate the cells in a hypotonic, chloride-free, and potassium-free buffer for a specified time (e.g., 30 minutes).
-
Compound Incubation: Add the test compounds (this compound, Metolazone, etc.) at a range of concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Chloride Influx Measurement: Initiate chloride influx by adding an assay buffer containing sodium chloride. Immediately begin measuring the YFP fluorescence intensity over time using a plate reader. The influx of chloride will quench the YFP fluorescence.
-
Data Analysis: The initial rate of fluorescence quenching is proportional to the NCC activity. Plot the rate of quenching against the concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
Radioactive Sodium (22Na+) Uptake Assay
This method directly measures the uptake of radioactive sodium through the NCC.[4][8]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Grow mammalian cells (e.g., MDCK or HEK293) expressing the NCC to confluency in 12-well plates.
-
Chloride Depletion: Wash the cells and then incubate them in a chloride-free buffer for approximately 20 minutes at 37°C to lower intracellular chloride concentrations, which stimulates NCC activity. This buffer should also contain inhibitors of other sodium transport pathways, such as ouabain (for the Na+/K+ ATPase) and amiloride (for the epithelial sodium channel, ENaC).
-
Inhibitor Pre-incubation: Add the test compounds (e.g., this compound) at various concentrations to the chloride-free buffer and incubate for 10-20 minutes.
-
22Na+ Uptake: Initiate sodium uptake by replacing the pre-incubation buffer with an uptake buffer containing 22NaCl and other necessary ions. The uptake is typically carried out for 20 minutes at 37°C.
-
Stopping the Assay: Terminate the uptake by rapidly washing the cells multiple times with an ice-cold, stop solution to remove extracellular 22Na+.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: NCC-specific uptake is determined by subtracting the uptake in the presence of a saturating concentration of a known NCC inhibitor (like Metolazone) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50.
Conclusion
While direct experimental data for this compound is not currently in the public domain, this guide provides the necessary framework for its evaluation as an NCC inhibitor. By employing the detailed experimental protocols for chloride influx and radioactive sodium uptake assays, researchers can quantitatively determine its inhibitory potency. The comparative data on Metolazone and other thiazide-like diuretics serve as a valuable benchmark for assessing the potential of novel derivatives in the development of new therapeutic agents for hypertension and other related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of enzyme-linked immunosorbent assays for urinary thiazide-sensitive Na-Cl cotransporter measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
comparative analysis of 2,2-Dimethyl Metolazone and hydrochlorothiazide
An objective comparative analysis of Metolazone and Hydrochlorothiazide is presented for researchers, scientists, and drug development professionals. This guide details their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and includes relevant experimental data and protocols.
A note on nomenclature: The compound "2,2-Dimethyl Metolazone" does not correspond to a standard pharmaceutical agent. This analysis will proceed with a comparison of Metolazone and hydrochlorothiazide, as it is the likely intended subject of inquiry.
Mechanism of Action
Both Metolazone and Hydrochlorothiazide are thiazide-like diuretics that primarily exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1][2][3][4] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased urinary excretion of water and electrolytes, a process known as natriuresis.[1][3] While their primary target is the same, Metolazone also appears to have a secondary inhibitory effect in the proximal convoluted tubule.[2][5][6] This dual-site action may contribute to its efficacy, particularly in patients with impaired renal function.[1]
Figure 1: Primary mechanism of action at the distal convoluted tubule.
Comparative Pharmacokinetic Profile
Pharmacokinetics dictates a drug's absorption, distribution, metabolism, and excretion. Metolazone generally has a longer half-life and duration of action compared to hydrochlorothiazide.
| Parameter | Metolazone | Hydrochlorothiazide |
| Bioavailability (%) | ~65%[1] | 65-75%[7] |
| Protein Binding (%) | 95%[8] | 40-68%[7] |
| Half-life (hours) | ~14 hours (can range from 6-20)[1][8] | 5.6-14.8 hours[7][9] |
| Metabolism | Not substantially metabolized[5] | Not metabolized[7][9] |
| Excretion | Primarily unchanged in urine (~80%)[1][5] | Primarily unchanged in urine[7][9] |
| Onset of Action | 1 hour[8] | 2 hours[9][10] |
| Peak Effect | 2 hours[8] | 4-6 hours[9][10] |
| Duration of Action | 12-24 hours[8] | 6-12 hours[9][10] |
Comparative Clinical Data
Direct head-to-head trials comparing Metolazone and Hydrochlorothiazide are limited. However, studies comparing each to other diuretics, particularly in the context of diuretic resistance in acute decompensated heart failure (ADHF), provide valuable insights. When added to loop diuretics, both Metolazone and intravenous chlorothiazide (a related thiazide) have been shown to effectively and safely increase urine output.[11][12][13] Some studies found no significant difference in net urine output between Metolazone and chlorothiazide cohorts.[11][14] Given the considerable cost difference often favoring oral Metolazone, it is frequently considered a valuable option for sequential nephron blockade.[11]
Experimental Protocols for Comparative Analysis
To objectively compare the diuretic and natriuretic activity of Metolazone and Hydrochlorothiazide, a standardized in-vivo animal model can be employed. The Lipschitz test is a classic and widely used method.
Objective: To quantify and compare the diuretic, natriuretic, and kaliuretic effects of Metolazone and Hydrochlorothiazide in a rat model.
Methodology:
-
Animal Selection: Male Wistar rats (150-200g) are fasted for 18 hours with free access to water.[15]
-
Grouping: Animals are randomly divided into at least three groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline).
-
Hydrochlorothiazide Group: Receives a standardized dose of hydrochlorothiazide.
-
Metolazone Group: Receives an equimolar or therapeutically equivalent dose of Metolazone.
-
-
Acclimatization and Dosing: Animals are placed in metabolic cages, which allow for the separate collection of urine and feces.[15] A priming dose of normal saline (e.g., 25 mL/kg) is administered orally to ensure a uniform state of hydration. The assigned drug or vehicle is then administered via oral gavage or intraperitoneal injection.[15][16]
-
Urine Collection and Analysis: Urine is collected over a specified period, typically 5 to 24 hours.[15] The following parameters are measured:
-
Total urine volume (diuretic activity).
-
Urine pH.
-
Concentration of electrolytes (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes. This determines natriuretic (sodium excretion) and kaliuretic (potassium excretion) activity.
-
-
Data Analysis: The mean urine output and electrolyte excretion for each group are calculated. Statistical analysis (e.g., ANOVA) is used to compare the effects of the treatment groups against the control. The diuretic action can be calculated as the ratio of the average urinary excretion of the treated group to that of the control group.
Figure 2: Workflow for in-vivo comparative diuretic screening.
Conclusion
Metolazone and Hydrochlorothiazide share a primary mechanism of action, but differ in their pharmacokinetic profiles, notably Metolazone's longer duration of action. Metolazone's activity in the proximal tubule and its effectiveness in patients with renal impairment are key distinguishing features. While direct comparative efficacy data is not abundant, both are established diuretics. The choice between them may be guided by desired duration of action, patient-specific factors such as renal function, and cost. The provided experimental protocol offers a robust framework for conducting direct, preclinical comparative studies to further elucidate their relative performance.
References
- 1. Metolazone - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 4. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metolazone | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. drugs.com [drugs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of metolazone versus chlorothiazide in acute decompensated heart failure with diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Review and Meta-Analysis of Metolazone Compared to Chlorothiazide for Treatment of Acute Decompensated Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. In-vitro and in-vivo methods of diuretics & antihypertensive final.pptx [slideshare.net]
A Head-to-Head Examination of Metolazone and Other Thiazide-Like Diuretics in the Clinical Setting
A Comparative Analysis for Researchers and Drug Development Professionals
Metolazone, a quinazoline-based thiazide-like diuretic, has long been a therapeutic option for managing fluid overload, particularly in patients with resistance to loop diuretics. This guide provides a comparative analysis of metolazone against other prominent thiazide-like diuretics, specifically chlorothiazide and indapamide, drawing upon data from head-to-head clinical studies. The focus of these investigations has been predominantly in the context of acute decompensated heart failure (ADHF) where diuretic resistance presents a significant clinical challenge.
Mechanism of Action: Targeting the Na+/Cl- Cotransporter
Thiazide and thiazide-like diuretics exert their effects by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of cells in the distal convoluted tubule (DCT) of the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of water and electrolytes.[2][3]
The activity of the NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[4][5][6][7] WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium reabsorption.[4][5][6][7] Thiazide-like diuretics bind to and inhibit the NCC, thereby disrupting this process.
Comparative Efficacy in Acute Decompensated Heart Failure
Head-to-head studies have primarily evaluated the efficacy of metolazone in overcoming diuretic resistance in patients with ADHF when added to a loop diuretic regimen.
Metolazone vs. Chlorothiazide
A retrospective cohort study by Moranville et al. (2015) and a subsequent systematic review and meta-analysis have compared the effectiveness of oral metolazone versus intravenous (IV) chlorothiazide in this setting.[4][8] The primary efficacy endpoint in these studies was typically the net or total urine output.
| Efficacy Outcome | Metolazone (Oral) | Chlorothiazide (IV) | p-value | Study |
| Net Urine Output at 72h (mL, median [IQR]) | 4828 [2800-7209] | 3779 [1885-6535] | 0.16 | Moranville et al. (2015)[8] |
| Pooled Analysis of Net or Total Urine Output | No significant difference | No significant difference | - | Meta-analysis[4] |
As the data indicates, there was no statistically significant difference in the net urine output at 72 hours between the oral metolazone and IV chlorothiazide groups in the retrospective study.[8] A broader meta-analysis confirmed that metolazone was as effective as chlorothiazide in augmenting loop diuretic therapy in ADHF, with no pooled difference in net or total urine output.[4]
Metolazone vs. Indapamide
A randomized controlled trial conducted by Shah et al. (2019) compared the efficacy of a combination of furosemide and metolazone against a combination of furosemide and indapamide in patients with refractory heart failure.[6]
| Efficacy Outcome | Furosemide + Metolazone | Furosemide + Indapamide | p-value | Study |
| Urinary Sodium Excretion | Increased | Increased | >0.05 | Shah et al. (2019)[6] |
| Total Urine Output | Increased | Increased | >0.05 | Shah et al. (2019)[6] |
| Decrease in Weight | Observed | Observed | >0.05 | Shah et al. (2019)[6] |
This study found no significant differences in urinary sodium excretion, total urine output, or weight decrease between the two combination therapy groups, suggesting comparable efficacy in this patient population.[6]
Comparative Safety Profile
The safety of metolazone in comparison to other thiazide-like diuretics has been a key area of investigation, with a focus on electrolyte abnormalities and renal function.
Metolazone vs. Chlorothiazide
The study by Moranville et al. (2015) also assessed several safety endpoints.
| Safety Outcome | Metolazone (Oral) | Chlorothiazide (IV) | p-value | Study |
| Hypotension | No significant difference | No significant difference | NS | Moranville et al. (2015)[8] |
| Worsening Renal Function | No significant difference | No significant difference | NS | Moranville et al. (2015)[8] |
| Hyponatremia | No significant difference | No significant difference | NS | Moranville et al. (2015)[8] |
| Hypokalemia | No significant difference | No significant difference | NS | Moranville et al. (2015)[8] |
The results showed no significant differences in the incidence of hypotension, worsening renal function, hyponatremia, or hypokalemia between the two treatment groups.[8] A meta-analysis further supported these findings, indicating that adverse effects were comparable between metolazone and chlorothiazide.[4]
Metolazone vs. Indapamide
In the randomized controlled trial by Shah et al. (2019), the most common adverse event in both treatment arms was hypokalemia.
| Safety Outcome | Furosemide + Metolazone | Furosemide + Indapamide | p-value |
| Adverse Events (Overall) | No significant difference | No significant difference | >0.05 |
| Hypokalemia | Most common adverse event | Most common adverse event | - |
The study concluded that there were no significant differences in the overall adverse event profiles between the two combination therapies.[6]
Experimental Protocols
Moranville et al. (2015): Metolazone vs. Chlorothiazide (Retrospective Cohort Study)
-
Objective: To compare the effectiveness of oral metolazone versus intravenous (IV) chlorothiazide as add-on therapy to loop diuretics in hospitalized patients with ADHF and renal dysfunction.[8]
-
Patient Population: 55 patients hospitalized with ADHF and renal dysfunction, with 33 receiving metolazone and 22 receiving chlorothiazide.[8]
-
Intervention:
-
Primary Endpoint: Net urine output (UOP) at 72 hours after initiation of the thiazide-like diuretic.[8]
-
Safety Endpoints: Worsening renal function, hypotension, and electrolyte abnormalities (hyponatremia, hypokalemia).[8]
Shah et al. (2019): Metolazone vs. Indapamide (Randomized Controlled Trial)
-
Objective: To compare the efficacy and safety of an indapamide-furosemide combination against a metolazone-furosemide combination in refractory heart failure patients.[6]
-
Patient Population: 150 patients with refractory heart failure, randomized into two groups of 75.[6]
-
Intervention:
-
Endpoints: Urinary sodium excretion, total urine output, and decrease in weight were assessed on day one, day three, and day five of admission.[6]
-
Safety Assessment: Monitoring for adverse events, with hypokalemia being the most common.[6]
Conclusion
Based on the available head-to-head clinical trial data, metolazone demonstrates comparable efficacy and safety to both intravenous chlorothiazide and oral indapamide when used as an adjunct to loop diuretics in patients with acute decompensated heart failure and diuretic resistance. The choice between these agents may therefore be guided by other factors such as cost, availability, and route of administration. Further large-scale, prospective, randomized controlled trials are warranted to confirm these findings and to explore potential differences in more subtle clinical outcomes.
References
- 1. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases [ideas.repec.org]
- 2. Comparison of metolazone versus chlorothiazide in acute decompensated heart failure with diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review and Meta‐Analysis of Metolazone Compared to Chlorothiazide for Treatment of Acute Decompensated Hea… [ouci.dntb.gov.ua]
- 4. NCC regulation by WNK signal cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 7. annualreviews.org [annualreviews.org]
- 8. PI3K/Akt Signaling Pathway Activates the WNK-OSR1/SPAK-NCC Phosphorylation Cascade in Hyperinsulinemic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of 2,2-Dimethyl Metolazone via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for Metolazone and its hypothetical analog, 2,2-Dimethyl Metolazone. The purpose is to delineate the key structural differences observable via ¹H and ¹³C NMR spectroscopy, thereby providing a framework for the structural confirmation of this compound.
Metolazone is a quinazoline-sulfonamide diuretic used in the treatment of hypertension and edema.[1] Its chemical structure is 7-chloro-1,2,3,4-tetrahydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide.[2] For the purpose of this guide, this compound is considered a derivative where the hydrogen at the 2-position of the quinazoline ring is replaced by a second methyl group. This substitution is expected to produce significant and readily identifiable changes in the NMR spectra.
Molecular Structure Comparison
The structural difference between Metolazone and the proposed this compound is centered at the C2 position of the tetrahydroquinazoline ring. This seemingly minor alteration leads to distinct changes in the local electronic environment and spatial arrangement of nearby atoms, which are detectable by NMR.
Caption: Comparative structures of Metolazone and the hypothetical this compound.
Predicted ¹H NMR Spectral Data
The most significant difference in the ¹H NMR spectra is expected to be the absence of the methine proton signal (C2-H) in this compound and the appearance of a new methyl signal.
| Assignment | Metolazone (Predicted) | This compound (Predicted) | Key Differences |
| Aromatic-H | 7.0 - 8.0 ppm (m) | 7.0 - 8.0 ppm (m) | Minor shifts due to conformational changes. |
| NH (Sulfonamide) | 7.0 - 7.5 ppm (br s) | 7.0 - 7.5 ppm (br s) | Unlikely to show significant change. |
| NH (Ring) | 5.0 - 6.0 ppm (br s) | 5.0 - 6.0 ppm (br s) | Minor shifts possible. |
| C2-H (Methine) | 4.5 - 5.0 ppm (q) | Absent | Disappearance of the C2-H quartet is a primary indicator. |
| C2-CH₃ | 1.4 - 1.6 ppm (d) | 1.5 - 1.7 ppm (s, 6H) | Appearance of a singlet integrating to 6 protons. The original doublet collapses to a singlet. |
| o-Tolyl-CH₃ | 2.1 - 2.3 ppm (s) | 2.1 - 2.3 ppm (s) | Unlikely to show significant change. |
Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the key change will be the shift of the C2 carbon from a methine to a quaternary carbon, which will appear at a different chemical shift and will be of lower intensity in a standard broadband-decoupled spectrum.
| Assignment | Metolazone (Predicted) | This compound (Predicted) | Key Differences |
| C=O | 160 - 165 ppm | 160 - 165 ppm | Minor shifts possible. |
| Aromatic-C | 115 - 150 ppm | 115 - 150 ppm | Minor shifts in the aromatic region. |
| C2 | 55 - 65 ppm | 60 - 70 ppm | Shift to a quaternary carbon signal, likely downfield. |
| C2-CH₃ | 20 - 25 ppm | 25 - 30 ppm (2 peaks) | Appearance of two methyl carbon signals (or one if magnetically equivalent). |
| o-Tolyl-CH₃ | 15 - 20 ppm | 15 - 20 ppm | Unlikely to show significant change. |
Experimental Protocols
Standard NMR experiments can be employed to confirm the structure of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
Spectral width: ~16 ppm
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled carbon NMR experiment.
-
Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~1-2 seconds
-
Spectral width: ~240 ppm
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak.
4. 2D NMR Spectroscopy (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): To confirm the one-bond correlations between protons and carbons. This would clearly show the absence of a proton attached to the C2 carbon in this compound.
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm long-range correlations. For this compound, correlations from the C2-methyl protons to the C2 and C4 carbons would be expected.
NMR Analysis Workflow
The process of confirming the molecular structure using NMR follows a logical progression from sample preparation to data analysis and structure elucidation.
Caption: General workflow for NMR-based molecular structure confirmation.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key spectral evidence to look for in comparison to Metolazone would be:
-
In ¹H NMR: The disappearance of the methine quartet around 4.5-5.0 ppm and the appearance of a new, larger singlet for the two methyl groups at the C2 position.
-
In ¹³C NMR: The shift of the C2 signal to a quaternary carbon chemical shift and the presence of new methyl carbon signals.
These distinct and predictable differences provide a robust analytical method for the positive identification and structural verification of this compound. The use of 2D NMR techniques such as HSQC and HMBC would further solidify the structural assignment.
References
Independent Replication of 2,2-Dimethyl Metolazone Findings: A Comparative Analysis
Initial Search and an Important Note on "2,2-Dimethyl Metolazone"
An extensive review of published scientific literature, clinical trial databases, and chemical registries did not yield any specific findings, independent replication studies, or even a mention of a compound identified as "this compound." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in the public domain, or a potential misnomer.
Given the absence of data for "this compound," this guide will provide a comparative analysis of its parent compound, Metolazone , against a clinically relevant alternative, Chlorothiazide . Both are thiazide or thiazide-like diuretics often used in combination with loop diuretics to manage fluid overload, particularly in patients with heart failure who have developed diuretic resistance. This comparison will adhere to the core requirements of data presentation, experimental protocols, and mandatory visualizations.
Metolazone vs. Chlorothiazide: A Comparative Guide for Researchers
This guide offers an objective comparison of the performance of Metolazone and Chlorothiazide as add-on therapy in patients with acute decompensated heart failure (ADHF) and loop diuretic resistance. The data presented is synthesized from retrospective and prospective clinical studies.
Data Presentation: Efficacy and Safety Comparison
The following table summarizes the key quantitative data from comparative studies of Metolazone and Chlorothiazide in patients with ADHF and diuretic resistance.
| Parameter | Metolazone | Chlorothiazide | p-value | Source(s) |
| Efficacy | ||||
| Net Urine Output (72h, mL, median) | 4828 | 3779 | 0.16 | [1][2][3] |
| Change in 24h Urine Output (mL, mean) | +1319.6 | +1397.6 | 0.026 (non-inferiority) | [4][5] |
| Change in 24h Urine Output (mL, mean) | +1162 | +2158 | <0.001 | [6] |
| Safety | ||||
| Worsening Renal Function | No significant difference | No significant difference | NS | [1][2][3] |
| Hypotension | No significant difference | No significant difference | NS | [1][2][3] |
| Hyponatremia | No significant difference | No significant difference | NS | [1][2][3] |
| Hypokalemia | No significant difference | No significant difference | NS | [1][2][3] |
| Hypomagnesemia | Less frequent | More frequent | - | [6] |
NS: Not Significant
Experimental Protocols
The following is a representative experimental protocol for a retrospective cohort study comparing the efficacy and safety of oral Metolazone versus intravenous (IV) Chlorothiazide as add-on therapy to loop diuretics in hospitalized patients with ADHF and renal dysfunction.[1][2][3]
1. Study Design and Patient Population:
-
A retrospective cohort study was conducted at a large urban academic medical center.
-
The study included adult patients admitted with a primary diagnosis of ADHF who exhibited loop diuretic resistance.
-
Loop diuretic resistance was defined as receiving an IV furosemide dose of ≥160 mg/day (or equivalent) and having an inadequate diuretic response.
-
Patients must have received at least one dose of oral Metolazone or IV Chlorothiazide in addition to their loop diuretic therapy.
2. Data Collection:
-
Patient demographics, baseline clinical characteristics, laboratory values (serum creatinine, electrolytes), and medication administration records were collected from electronic health records.
-
Urine output and body weight were recorded daily.
3. Endpoints:
-
Primary Efficacy Endpoint: The change in 24-hour net urine output from the 24 hours preceding the first dose of the thiazide-type diuretic to the 24 hours following the first dose.
-
Secondary Efficacy Endpoints: Change in body weight.
-
Safety Endpoints: Incidence of worsening renal function (defined as an increase in serum creatinine of ≥0.3 mg/dL), hypotension, and electrolyte abnormalities (hypokalemia, hyponatremia, hypomagnesemia).
4. Statistical Analysis:
-
Baseline characteristics were compared between the two groups using appropriate statistical tests (e.g., t-tests for continuous variables, chi-square tests for categorical variables).
-
The primary and secondary endpoints were compared between the Metolazone and Chlorothiazide groups using statistical tests appropriate for the data distribution.
-
A p-value of <0.05 was considered statistically significant. For the primary endpoint, a non-inferiority margin was also established.
Mandatory Visualizations
Mechanism of Action of Thiazide-like Diuretics (e.g., Metolazone)
Caption: Mechanism of action of Metolazone in the distal convoluted tubule.
Experimental Workflow for Comparing Diuretic Efficacy
Caption: A typical experimental workflow for a randomized controlled trial comparing two diuretics.
References
- 1. Comparison of metolazone versus chlorothiazide in acute decompensated heart failure with diuretic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Intravenous Chlorothiazide versus Oral Metolazone in Patients with Acute Decompensated Heart Failure and Loop Diuretic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metolazone Versus Chlorothiazide in Acute Heart Failure Patients With Diuretic Resistance and Renal Dysfunction: A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of metolazone and other structurally related thiazide-like diuretics. Due to the limited availability of public data on 2,2-Dimethyl Metolazone, this document focuses on a comparative analysis of metolazone, chlorthalidone, and indapamide. The information presented herein is intended to support research and development efforts in the field of diuretic drug discovery and optimization.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for metolazone and two other commonly prescribed thiazide-like diuretics, chlorthalidone and indapamide. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which in turn dictate their clinical efficacy and dosing regimens.
| Pharmacokinetic Parameter | Metolazone | Chlorthalidone | Indapamide |
| Bioavailability (%) | ~65[1] | ~64 | >90 |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2-4[2] | 2-6 | 1-2 |
| Elimination Half-Life (t1/2) (hours) | ~14[1][2] | 40-60 | 14-18 |
| Volume of Distribution (Vd) (L) | Not Available | ~4 L/kg | Not Available |
| Protein Binding (%) | 50-70 (erythrocytes), up to 33 (plasma)[2] | ~75 | ~79 |
| Metabolism | Not substantially metabolized[2] | Minimal | Extensively metabolized |
| Primary Route of Excretion | Urine (70-95% unchanged)[2] | Urine (~70% unchanged) | Urine (~70% as metabolites), Feces (~23%) |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. A widely accepted and highly sensitive technique for quantifying diuretics like metolazone in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Metolazone in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for determining the concentration of metolazone in human plasma samples, a critical step in pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add a known concentration of an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used for isocratic or gradient elution.
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed for metolazone.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of metolazone) and a specific product ion (a fragment of the metolazone molecule) for highly selective and sensitive quantification.
-
Data Analysis: The peak areas of metolazone and the internal standard are used to construct a calibration curve from which the concentration of metolazone in the unknown plasma samples can be determined.
-
Visualizations
Signaling Pathway of Thiazide-Like Diuretics
Caption: Mechanism of action of thiazide-like diuretics in the renal tubule.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for conducting a pharmacokinetic study.
References
side-by-side comparison of 2,2-Dimethyl Metolazone's in vivo and in vitro effects
Initial Note on 2,2-Dimethyl Metolazone: An extensive review of the scientific literature did not yield specific data for a compound named "this compound." The following guide focuses on the well-characterized diuretic, Metolazone, providing a comprehensive comparison of its effects observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Metolazone's pharmacological profile.
Metolazone is a quinazoline diuretic that is structurally and functionally similar to thiazide diuretics.[1] It is primarily used in the treatment of edema associated with congestive heart failure and renal disease, as well as for managing hypertension.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney.[1][3] This inhibition leads to increased excretion of sodium, chloride, and water.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data available for the in vivo and in vitro effects of Metolazone.
| In Vivo Effect | Species | Dosage | Result |
| Diuresis | |||
| Increased Urine Output | Rat | 2 mg/kg | 77.8% increase in urine volume over 24 hours compared to control. |
| Increased Urine Output | Rat | 4 mg/kg | 134% increase in urine output compared to control rats. |
| Increased Sodium Excretion | Rat | 4 mg/kg | 168.8% increase in sodium excretion. |
| Increased Potassium Excretion | Rat | 4 mg/kg | 25.8% increase in potassium excretion. |
| Increased Chloride Excretion | Rat | 4 mg/kg | 150.9% increase in chloride excretion. |
| Clinical Efficacy | |||
| Weight Reduction | Human (Heart Failure Patients) | Not Specified | Significant weight reduction observed. |
| Increased Diuresis | Human (Heart Failure Patients) | Not Specified | Significant increase in daily diuresis. |
| In Vitro Effect | Target/Assay | Metric | Result |
| Primary Target Activity | |||
| Sodium-Chloride Cotransporter (NCC) Inhibition | Not Specified | IC50 | Data not readily available in the reviewed literature. The inhibitory effect of thiazide-like diuretics on NCC is known to be influenced by extracellular Na+ and Cl- concentrations.[4] |
| Off-Target/Other Activities | |||
| Pregnane X Receptor (PXR) Activation | Luciferase Reporter Assay | EC50 | ~1.0 µM |
| Glyoxalase I (GLO1) Inhibition | Spectrophotometric Assay | % Inhibition | 97% inhibition at a concentration of 100 µM.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Diuretic Response in Rats
Objective: To assess the diuretic and natriuretic effects of Metolazone in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are utilized for the study.
-
Acclimation: Animals are housed in metabolic cages to allow for accurate urine collection and are given a period of acclimatization.
-
Drug Administration: Metolazone, formulated in a suitable vehicle (e.g., an oil-in-water emulsion), is administered to the test group of rats, typically via intraperitoneal injection. A control group receives the vehicle only.
-
Urine Collection: Urine is collected over a 24-hour period following administration.
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, and chloride) using standard analytical methods such as flame photometry or ion-selective electrodes.
-
Data Interpretation: The increase in urine output and electrolyte excretion in the Metolazone-treated group is compared to the control group to determine the diuretic and saluretic efficacy.
In Vitro Pregnane X Receptor (PXR) Activation Assay
Objective: To determine the ability of Metolazone to activate the human Pregnane X Receptor.
Methodology:
-
Cell Line: A human cell line, such as HepG2 (hepatocellular carcinoma), is used. These cells are transiently or stably transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
-
Cell Culture and Treatment: The transfected cells are seeded in multi-well plates. After an appropriate incubation period, the cells are treated with varying concentrations of Metolazone dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.
-
Incubation: The treated cells are incubated for a period, typically 24 hours, to allow for PXR activation and subsequent expression of the luciferase reporter gene.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: The luminescence, which is proportional to the amount of luciferase expressed and thus to the level of PXR activation, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as fold activation over the vehicle control. An EC50 value, the concentration at which Metolazone produces 50% of its maximal effect, is calculated from the dose-response curve.
In Vitro Glyoxalase I (GLO1) Inhibition Assay
Objective: To assess the inhibitory effect of Metolazone on the activity of Glyoxalase I.
Methodology:
-
Enzyme and Substrates: Recombinant human Glyoxalase I is used as the enzyme source. The substrates for the reaction are methylglyoxal and reduced glutathione (GSH), which spontaneously form a hemithioacetal adduct.
-
Reaction Mixture: The assay is performed in a suitable buffer system in a UV-transparent multi-well plate or cuvette. The reaction mixture contains the enzyme, methylglyoxal, and GSH.
-
Inhibitor Addition: Metolazone, at the desired concentration, is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.
-
Spectrophotometric Measurement: The activity of Glyoxalase I is monitored by measuring the increase in absorbance at 240 nm. This increase is due to the formation of S-D-lactoylglutathione, the product of the GLO1-catalyzed reaction.
-
Data Analysis: The rate of the reaction in the presence of Metolazone is compared to the rate of the control reaction. The percentage of inhibition is calculated from these values.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to Metolazone's effects.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deep Scientific Insights on Metolazone's R&D Progress, Mechanism of Action [synapse.patsnap.com]
- 4. Characterization of the thiazide-sensitive Na(+)-Cl(-) cotransporter: a new model for ions and diuretics interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethyl Metolazone: A Procedural Guide for Laboratory Professionals
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[1][2][3] States may also have their own specific regulations that build upon these federal mandates.[2][4] A key determination in the disposal process is whether the pharmaceutical waste is classified as hazardous.[2]
Step-by-Step Disposal Protocol for 2,2-Dimethyl Metolazone
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedure is based on the available information for Metolazone and general best practices for chemical and pharmaceutical waste disposal. The SDS for Metolazone indicates that it is not classified as hazardous under the OSHA Hazard Communication Standard (2012); however, it can cause skin and eye irritation.[5][6][7][8]
-
Waste Characterization: The first and most critical step is to determine if the this compound waste is hazardous. This involves assessing if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. While Metolazone itself is not listed as a hazardous waste, any solvents or other chemicals mixed with the this compound could render the waste hazardous.
-
Segregation: Properly segregate the this compound waste from other waste streams at the point of generation. It should not be mixed with non-hazardous trash or poured down the drain.[1][4]
-
Containerization and Labeling:
-
Use a designated, leak-proof, and compatible waste container.
-
Clearly label the container with "Hazardous Waste" (if applicable), the name "this compound," and a description of any other components in the waste mixture.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.
-
Disposal:
-
Non-Hazardous Pharmaceutical Waste: If it is determined that the this compound waste is not hazardous, it should still be managed as a non-hazardous pharmaceutical waste. The recommended disposal method is incineration at a permitted medical waste treatment facility.[1][4] Some jurisdictions may allow for disposal in a secure landfill if incineration is not available, but this is a less preferred option.
-
Hazardous Waste: If the waste is determined to be hazardous, it must be managed and disposed of in accordance with all RCRA regulations. This includes using a licensed hazardous waste transporter to take the waste to a permitted treatment, storage, and disposal facility (TSDF).[1][2]
-
-
Documentation: Maintain accurate records of the waste generated, including the quantity, composition, and date of disposal. For hazardous waste, a hazardous waste manifest must be completed.
Regulatory Framework for Pharmaceutical Waste Disposal
The following table summarizes the key regulatory agencies and their roles in governing the disposal of pharmaceutical waste in the United States.
| Regulatory Body | Act/Regulation | Key Responsibilities |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Sets federal guidelines for the safe management and disposal of hazardous and non-hazardous solid waste.[2] Subpart P of RCRA provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[1] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion.[3] |
| State Environmental Protection Agencies | State-Specific Regulations | May have more stringent requirements for pharmaceutical waste disposal than federal regulations.[2][4] |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard | Requires employers to inform employees about the hazards of chemicals in the workplace through SDSs and training.[5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and regulatory guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. It is always recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to stay informed about any changes in federal or state regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. sandiegocounty.gov [sandiegocounty.gov]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
